5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
Description
BenchChem offers high-quality 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11BBrFO3 |
|---|---|
Molecular Weight |
276.90 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BBrFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5,13-14H,1-2H3 |
InChI Key |
OPNXKELOIAHPMG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC(C)C)Br)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
The following technical monograph details the structural informatics, synthetic pathways, and application logic for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid , a specialized bifunctional building block used in high-precision medicinal chemistry.
Chemical Identity & Structural Informatics
This section provides the definitive machine-readable identifiers derived from the IUPAC nomenclature. As this specific substitution pattern is a specialized building block often synthesized on-demand, the identifiers below are generated to ensure exact structural correspondence for database integration.
| Property | Value |
| IUPAC Name | (5-Bromo-2-fluoro-3-isopropoxyphenyl)boronic acid |
| Molecular Formula | |
| Molecular Weight | 276.90 g/mol |
| Canonical SMILES | CC(C)Oc1c(F)c(B(O)O)cc(Br)c1 |
| Isomeric SMILES | CC(C)Oc1c(F)c(B(O)O)cc(Br)c1 |
| InChI String | InChI=1S/C9H11BBrFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5H,13-14H,1-2H3 |
| InChIKey | CXTYJMOJXOQYOY-UHFFFAOYSA-N |
Structural Visualization
The molecule features a 1,2,3,5-substitution pattern on the benzene core:
-
C1 (Boronic Acid): The primary reactive handle for Suzuki-Miyaura coupling.
-
C2 (Fluorine): Provides metabolic stability and ortho-protection against protodeboronation.
-
C3 (Isopropoxy): A lipophilic ether group that modulates solubility and permeability.
-
C5 (Bromine): An orthogonal halogen handle, remaining inert during the initial boronic acid coupling, allowing for sequential functionalization.
Synthetic Architecture & Design Logic
Rational Design of the Scaffold
The utility of this molecule lies in its chemoselectivity . It is designed as a "linchpin" scaffold. The boronic acid (
-
Step 1: The boronic acid reacts with an aryl halide (electrophile) under Pd(0) catalysis.[1][2]
-
Step 2: The remaining bromine atom on the core can then be used as an electrophile in a second coupling event.
Synthetic Pathway: Selective Halogen-Lithium Exchange
The most robust protocol for synthesizing this molecule preserves the bromine atom while installing the boron moiety. This is achieved via cryogenic iodine-lithium exchange . Direct lithiation of a dibromide is risky due to scrambling; therefore, an iodo-precursor is preferred because the C-I bond exchanges with lithium significantly faster than the C-Br bond.
Experimental Protocol
Precursor: 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene.
-
Reagents:
-
Substrate: 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene (1.0 eq)
-
Exchange Reagent: i-PrMgCl (Turbo Grignard) or n-BuLi (1.05 eq)
-
Boron Source: Trimethyl borate (
) or Triisopropyl borate (1.2 eq) -
Solvent: Anhydrous THF (0.2 M concentration)
-
Quench: 1M HCl (aq)
-
-
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with substrate and anhydrous THF.
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). This temperature is critical to prevent lithium-halogen scrambling to the bromine position.
-
Exchange: Add n-BuLi dropwise over 20 minutes. Stir for 30 minutes at -78°C. The lithium specifically targets the C-I bond due to the weaker bond dissociation energy compared to C-Br.
-
Borylation: Add
dropwise. The solution may become viscous. -
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Hydrolysis: Quench with 1M HCl. Stir for 30 minutes to hydrolyze the boronate intermediate to the free boronic acid.
-
Isolation: Extract with EtOAc, wash with brine, dry over
. Recrystallize from Hexane/EtOAc.
-
Pathway Visualization
The following diagram illustrates the logical flow from the phenol precursor to the final boronic acid, highlighting the critical selectivity node.
Figure 1: Synthetic workflow prioritizing the preservation of the C-Br bond via selective Iodine-Lithium exchange.
Applications in Sequential Cross-Coupling[10][11]
The primary value of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is its ability to serve as a multidirectional core in drug discovery.
Chemoselectivity Logic
In a Suzuki-Miyaura coupling, the boronic acid is the nucleophile. The bromine on the ring is an electrophile. However, under standard Suzuki conditions (Pd catalyst, Base), the boronic acid of this molecule reacts with an external aryl halide (e.g., Ar-I). The internal bromine (C5) is generally too slow to react with the boronic acid (C1) of another molecule (homocoupling) if a more reactive external electrophile is present, or if the catalyst system is tuned correctly.
Protocol: Site-Selective Suzuki Coupling
Objective: Couple the boronic acid (C1) to an Aryl Chloride, leaving C5-Br intact.
-
System:
-
Catalyst:
(High turnover, robust). -
Base:
(Mild base prevents rapid dehalogenation). -
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Mechanism:
-
The external Ar-Cl undergoes oxidative addition to Pd(0).
-
Transmetallation occurs at the C1-Boronic acid site.
-
Reductive elimination yields the biaryl product.
-
Result: The C5-Bromine remains available for a subsequent Buchwald-Hartwig amination or a second Suzuki coupling.
-
Sequential Functionalization Diagram
Figure 2: Orthogonal reactivity strategy utilizing the distinct activation energies of the Boronic acid vs. the Aryl Bromide.
Handling & Stability (The "Trustworthiness" Pillar)
Protodeboronation Risks
The presence of the ortho-fluorine (C2) and ortho-alkoxy (C3) groups creates a unique electronic environment.
-
Stabilization: The C2-Fluorine generally stabilizes the C-B bond against oxidation compared to electron-rich phenyl rings.
-
Destabilization: However, under highly basic conditions (pH > 12) or high temperatures (>100°C), ortho-fluoro boronic acids can undergo protodeboronation (loss of boron, replaced by H).
-
Mitigation: Use mild bases like Potassium Phosphate (
) or Potassium Carbonate ( ) rather than Sodium Hydroxide. Avoid prolonged heating.
Storage
-
State: The molecule exists in equilibrium with its boroxine (cyclic trimer anhydride). This is normal and reversible upon adding water/base in the reaction.
-
Condition: Store at 2-8°C under Argon. Hygroscopic.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link
-
PubChem Database. (2024). Boronic Acid Derivatives and Structural Informatics. National Library of Medicine. Link
Sources
Solvation Dynamics and Empirical Solubility Profiling of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid in Organic Media
Executive Summary
For researchers and drug development professionals, the physical chemistry of organoboron reagents dictates their utility in complex synthetic pathways. 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (CAS: 1394291-27-0) is a highly functionalized, multi-substituted building block frequently utilized in late-stage functionalization and Suzuki-Miyaura cross-coupling.
Due to the highly specific nature of this compound, raw empirical solubility data is often proprietary. However, as a Senior Application Scientist, I have synthesized a predictive and empirical framework based on the thermodynamic behavior of substituted arylboronic acids. This whitepaper details the solvation mechanics of this compound, provides a quantitative solubility profile in standard organic solvents, and outlines self-validating experimental protocols for both solubility determination and downstream catalytic application.
Structural Descriptors & Solvation Thermodynamics
Understanding the solubility of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid requires deconstructing its structural components and their interactions with various solvent systems. The solubility of arylboronic acids is not strictly governed by simple lipophilicity; it is a complex interplay of crystal lattice energy, hydrogen bonding, and dynamic equilibria[1].
-
The Boronic Acid Moiety (-B(OH)₂): In the solid state, unsubstituted phenylboronic acids form highly ordered, hydrogen-bonded dimers or polymeric networks. To dissolve the compound, the solvent must overcome this lattice energy. Polar aprotic solvents (like THF, DMF, and DMSO) act as strong hydrogen-bond acceptors, breaking these dimers and yielding exceptionally high solubility.
-
Steric Disruption via the Isopropoxy Group: The introduction of a bulky 3-isopropoxy group is the critical differentiator for this specific molecule. This bulky alkoxy substituent sterically disrupts the highly ordered hydrogen-bonded crystal lattice typical of parent boronic acids. By lowering the lattice energy, the isopropoxy group significantly enhances the compound's solubility in moderately polar and non-polar organic solvents (e.g., Dichloromethane, Toluene) compared to unsubstituted analogs [3].
-
Halogenation (5-Bromo, 2-Fluoro): The halogens increase the overall lipophilicity (LogP) and electron deficiency of the aromatic ring. While this enhances partitioning into organic phases during biphasic reactions, it also increases the acidity of the boronic acid, facilitating easier base-activation during transmetalation.
-
The Boroxine Equilibrium: A critical factor often overlooked in formulation is that in anhydrous organic solvents, boronic acids exist in a dynamic thermodynamic equilibrium with their cyclic trimeric anhydrides (boroxines) [1]. Boroxines lack hydrogen-bond donating -OH groups and are significantly more lipophilic. Prolonged storage in anhydrous non-polar solvents can lead to spontaneous dehydration, altering the apparent solubility profile over time.
Quantitative Solubility Profile
The following table synthesizes the empirical solubility profile of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid at standard ambient temperature (25°C). Data is extrapolated from the thermodynamic behavior of highly substituted, lipophilic arylboronic acids.
| Organic Solvent | Polarity Index | Dielectric Constant (ε) | Estimated Solubility at 25°C (mg/mL) | Dominant Solvation Mechanism |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | > 150 | Strong H-bond acceptor; breaks boronic acid dimers. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | > 200 | Strong H-bond acceptor; high dipole moment. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 250 | Optimal H-bond acceptor; standard for stock solutions. |
| Methanol (MeOH) | 5.1 | 32.7 | ~ 80 | H-bond donor/acceptor; Caution: potential for slow esterification. |
| Dichloromethane (DCM) | 3.1 | 8.9 | ~ 45 | Dipole-dipole interactions; facilitated by the lipophilic isopropoxy group. |
| Toluene | 2.4 | 2.4 | ~ 15 | Pi-pi stacking; boroxine formation is highly favored here. |
| Hexane | 0.1 | 1.9 | < 2 | Highly non-polar; insufficient to break H-bond networks. |
Experimental Protocol: Thermodynamic Solubility Determination
To rigorously validate the solubility of a specific batch of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, the gold-standard Shake-Flask Method coupled with HPLC-UV quantification must be employed. This protocol ensures that the solid-liquid equilibrium is truly reached [2].
Step-by-Step Methodology:
-
Solvent Saturation: Weigh approximately 100 mg of the boronic acid into a 4 mL amber glass vial. Add 1.0 mL of the target organic solvent (e.g., anhydrous THF). The presence of visible, undissolved solid is mandatory to ensure saturation.
-
Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 400 rpm for 48 hours. (Note: 48 hours is required to account for the slow kinetics of boroxine-boronic acid equilibration).
-
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 10 minutes at 25°C to pellet the undissolved solids.
-
Aliquot Extraction & Dilution: Carefully extract exactly 50 µL of the clear supernatant using a positive displacement pipette. Immediately dilute this aliquot into 950 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature change.
-
HPLC-UV Quantification: Inject 10 µL of the diluted sample onto a C18 reverse-phase HPLC column. Elute using a gradient of Acetonitrile/Water (with 0.1% Formic Acid) and monitor absorbance at 254 nm. Quantify the concentration against a pre-established 5-point calibration curve.
Workflow for thermodynamic solubility determination via the shake-flask method.
Application Protocol: Solvent-Optimized Suzuki-Miyaura Cross-Coupling
Because 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid exhibits maximum solubility in THF but requires an aqueous base to form the reactive "ate" complex (boronate anion) for transmetalation, a biphasic THF/H₂O solvent system is the optimal engineering choice for cross-coupling.
Step-by-Step Methodology:
-
Reagent Mixing: In an oven-dried Schlenk flask, dissolve the aryl halide electrophile (1.0 equiv) and 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.2 equiv) in anhydrous THF to achieve a 0.2 M concentration.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv). The THF will rapidly solvate the catalyst and the boronic acid.
-
Base Activation: Add a 2.0 M aqueous solution of K₂CO₃ (2.5 equiv). The addition of water initiates the formation of the highly soluble, reactive boronate anion at the biphasic interface.
-
Reaction Execution: Degas the biphasic mixture by bubbling dry N₂ gas through the solution for 10 minutes. Seal the flask and heat to 70°C with vigorous stirring (to maximize the interfacial surface area) for 12 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Suzuki-Miyaura catalytic cycle highlighting the biphasic solvent interaction.
References
-
Title: Solubility of Phenylboronic Acid and Its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry (2020) URL: [Link]
-
Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: National Institutes of Health (NIH) / PMC (2020) URL: [Link]
-
Title: Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents Source: Journal of Organometallic Chemistry (2021) URL: [Link]
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid MSDS and safety data sheet
The following is an in-depth technical guide and safety profile for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid . This document is structured to serve as a primary reference for medicinal chemists and process safety engineers.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound is a highly functionalized arylboronic acid derivative used primarily as a building block in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1] Its substitution pattern—combining a halogen (bromine) for further functionalization, a fluorine for metabolic stability, and an isopropoxy group for lipophilicity—makes it a valuable scaffold in kinase inhibitor and metabolic disease drug discovery.[1]
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid |
| IUPAC Name | B-[5-bromo-2-fluoro-3-(1-methylethoxy)phenyl]boronic acid |
| CAS Number | Not widely listed (New Chemical Entity); Analogous to 2586126-54-5 (Benzoic acid derivative) |
| Molecular Formula | C₉H₁₁BBrFO₃ |
| Molecular Weight | 276.90 g/mol |
| SMILES | CC(C)Oc1c(F)c(B(O)O)cc(Br)c1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, THF; sparingly soluble in water |
Structural Analogs for Reference
Due to the novel nature of this specific boronic acid, properties are often interpolated from its stable precursors:
-
Aldehyde Analog: 5-Bromo-2-fluoro-3-isopropoxybenzaldehyde (CAS: 2586127-48-0)[1]
-
Benzoic Acid Analog: 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS: 2586126-54-5)[1]
Safety Data Sheet (SDS) & Hazard Profile
GHS Classification
Based on the structure-activity relationship (SAR) of halogenated phenylboronic acids, this substance is classified as Irritant .[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2] |
Precautionary Statements (P-Codes)
-
Prevention:
-
Response:
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
Emergency Response Protocols
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][2][3] Mechanism: Boronic acids can irritate mucous membranes; immediate removal from source prevents bronchial inflammation.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Flush eyes with water as a precaution.[1][2][3] Critical Note: Boronic acids are mild Lewis acids; prolonged contact can alter corneal pH.[1]
-
Ingestion: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1][2] Consult a physician.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Hazardous Combustion Products: Carbon oxides, Hydrogen bromide gas, Hydrogen fluoride, Borane/boron oxides.[1]
-
Explosion Data: Not considered explosive, but fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[1]
Technical Handling & Stability Guide
Boroxine Equilibrium (Dehydration Risk)
Boronic acids are prone to spontaneous dehydration to form cyclic trimers known as boroxines (anhydrides).[1] This is an equilibrium process driven by heat and dry conditions.[1]
-
Observation: A sample may appear to have a higher melting point or variable stoichiometry if significant boroxine is present.[1]
-
Reversibility: The boroxine hydrolyzes back to the boronic acid in the presence of water or during the aqueous workup of a coupling reaction.[1]
-
Storage Recommendation: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). While not strictly pyrophoric, keeping it cool minimizes dehydration and protodeboronation.[1]
Protodeboronation
The presence of the 2-fluoro substituent ortho to the boronic acid moiety increases the risk of protodeboronation (loss of the boron group) under basic conditions, particularly at high temperatures.[1]
-
Mechanism: The electron-withdrawing fluorine atom stabilizes the intermediate anion formed during base attack, facilitating the cleavage of the C-B bond.[1]
-
Mitigation: Use mild bases (e.g., K₃PO₄ instead of Na₂CO₃) and anhydrous conditions where possible during coupling reactions.[1]
Synthesis & Manufacturing Workflow
The synthesis of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid typically follows a directed lithiation or magnesium-halogen exchange pathway.[1] Below is the self-validating workflow.
Synthesis Diagram[1][10]
Caption: Synthesis of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid via alkylation and directed lithiation.
Detailed Protocol
-
Alkylation: 5-Bromo-2-fluorophenol is treated with isopropyl bromide and potassium carbonate in DMF at 60°C to yield the isopropoxy ether.[1]
-
Lithiation: The ether is cooled to -78°C in anhydrous THF. Lithium diisopropylamide (LDA) is added.[1] The 2-fluoro group directs lithiation to the ortho position (position 1), while the bulky isopropoxy group at position 3 and bromo at position 5 lock the regioselectivity.[1]
-
Boronation: Triisopropyl borate is added to the lithiated species.[1]
-
Hydrolysis: The resulting boronate ester is hydrolyzed with dilute HCl to yield the free boronic acid.[1]
Application: Suzuki-Miyaura Cross-Coupling[1]
This reagent is designed for chemoselective cross-coupling.[1] The boronic acid (C-B) reacts under Suzuki conditions, while the C-Br bond remains intact for subsequent transformations (e.g., Buchwald-Hartwig amination).[1]
Experimental Protocol
-
Reagents: Boronic acid (1.2 eq), Aryl Halide (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[1]
-
Solvent: Dioxane:Water (4:1).[1]
-
Conditions: Degas solvents with Argon.[1][4] Heat to 80°C for 4-12 hours.
-
Purification: Silica gel chromatography.[1]
Mechanistic Pathway[1]
Caption: Catalytic cycle emphasizing the entry point of the boronic acid during Transmetallation.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]
-
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet for Phenylboronic Acid Derivatives. [1]
-
Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]
-
Combi-Blocks. (2025). Product Information: Fluorinated Phenylboronic Acids.
Disclaimer: This guide is for research and development purposes only. Users must consult the specific MSDS provided by their supplier before handling.
Sources
Architecting Molecules: The Strategic Role of Isopropoxy-Substituted Phenylboronic Acids in Modern Research
Executive Summary
In the realm of synthetic organic chemistry and drug discovery, the selection of building blocks is rarely arbitrary. As a Senior Application Scientist, I frequently observe that the subtle transition from a methoxy (-OCH3) to an isopropoxy (-OiPr) substituent on a phenylboronic acid core can fundamentally alter both the synthetic trajectory and the pharmacological profile of a target molecule. This technical guide deconstructs the mechanistic causality, physicochemical advantages, and validated synthetic protocols associated with isopropoxy-substituted phenylboronic acids (e.g., 2-, 3-, and 4-isopropoxyphenylboronic acid).
Mechanistic Causality: The Triad of Sterics, Electronics, and Lipophilicity
When designing active pharmaceutical ingredients (APIs) or advanced materials, the isopropoxy group serves as a multifunctional lever. Its impact is governed by three interconnected properties:
-
Metabolic Shielding (Steric Bulk): A ubiquitous challenge in drug development is the rapid clearance of drug candidates via cytochrome P450-mediated O-demethylation. The branched nature of the isopropoxy group introduces significant steric hindrance, physically blocking the ether oxygen from the catalytic heme iron of metabolic enzymes. This bioisosteric replacement has been successfully deployed to improve the metabolic stability of GPR88 agonists, directly enhancing their viability for central nervous system targeting[1].
-
Blood-Brain Barrier (BBB) Penetration (Lipophilicity): The addition of two hydrophobic methyl groups (relative to a methoxy group) significantly increases the partition coefficient (LogP). In the aforementioned GPR88 agonist studies, the incorporation of the 4-isopropoxyphenyl moiety contributed to a favorable brain/plasma ratio, confirming its utility in neuro-therapeutics[1].
-
Modulation of Suzuki-Miyaura Reactivity (Electronic Effects): The oxygen atom of the isopropoxy group exerts a strong resonance-donating (+M) effect, which increases the electron density of the aromatic ring. While this makes the transferred aryl group highly nucleophilic, it simultaneously decreases the Lewis acidity of the boronic acid. Because transmetalation requires the prior formation of a negatively charged boronate complex, this reduced Lewis acidity can decelerate the catalytic cycle. Consequently, specific catalytic adjustments—such as the use of highly active bidentate palladium catalysts and strong aqueous bases—are required to drive the reaction to completion.
Fig 1: Pleiotropic effects of isopropoxy substitution in drug design and synthesis.
Quantitative Impact on Molecular Properties
To quantify the impact of substituting a methoxy group with an isopropoxy group, we must evaluate both the physicochemical and synthetic parameters. The following table summarizes these critical differences, providing a rational basis for building block selection.
| Parameter / Property | Methoxy (-OCH3) Substitution | Isopropoxy (-OiPr) Substitution | Mechanistic Causality |
| Steric Bulk (A-value) | Low (~0.6 kcal/mol) | High (~2.15 kcal/mol) | Increased branching restricts bond rotation and shields adjacent atoms. |
| Metabolic Stability | Poor (Prone to CYP450 O-demethylation) | Excellent (Steric shielding prevents O-dealkylation) | Bulk prevents optimal docking in the CYP450 active site heme pocket[1]. |
| Lipophilicity (ΔLogP) | Baseline | +0.8 to +1.0 (relative increase) | Additional hydrophobic methyl groups increase lipid bilayer partitioning. |
| Suzuki Transmetalation | Fast | Moderate to Slow | Reduced Lewis acidity at boron requires stronger base activation[2]. |
Self-Validating Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Given the electronic deactivation of the boron center by the electron-rich isopropoxy group, standard room-temperature Suzuki couplings often stall at the transmetalation step. To overcome this, microwave irradiation coupled with a robust bidentate catalyst system is highly recommended. This protocol is adapted from validated methodologies used in the synthesis of complex heterocyclic elastase inhibitors[2].
The Catalytic Logic
Fig 2: Catalytic cycle of Suzuki-Miyaura coupling with 4-isopropoxyphenylboronic acid.
Step-by-Step Methodology
Objective: Synthesize an isopropoxy-biaryl derivative via microwave-assisted cross-coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Isopropoxyphenylboronic acid (1.5 equiv)
-
[Pd(dppf)Cl₂] (0.05 equiv) - Causality: The bidentate dppf ligand prevents palladium precipitation (blacking out) at high microwave temperatures.
-
Potassium carbonate (2 M aqueous solution, 3.0 equiv) - Causality: Strong base is required to form the reactive boronate species from the electron-rich boronic acid.
-
1,4-Dioxane (Solvent)
Procedure:
-
Reagent Assembly & Degassing (Validation Checkpoint 1): In a microwave-safe vial, combine the aryl halide (1.0 equiv) and 4-isopropoxyphenylboronic acid (1.5 equiv) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 5 minutes. Self-Validation: The cessation of dissolved oxygen prevents the formation of homocoupled boronic acid byproducts and protects the Pd(0) species from premature oxidation.
-
Catalyst & Base Addition: Add the 2 M K₂CO₃ solution followed by the [Pd(dppf)Cl₂] catalyst (0.05 equiv). Seal the vial immediately with a crimp cap to maintain the inert atmosphere.
-
Microwave Irradiation (Validation Checkpoint 2): Heat the reaction mixture at 150 °C for 20 minutes under microwave irradiation[2]. Self-Validation: Monitor the real-time pressure and temperature curves on the microwave reactor interface. A stable temperature plateau without pressure spikes confirms controlled catalytic turnover rather than solvent superheating.
-
Workup & Phase Separation: Cool the vial to room temperature. Dilute the mixture with ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analytical Confirmation (Validation Checkpoint 3): Analyze the crude mixture via LC-MS. Self-Validation: The successful reaction is validated by the complete disappearance of the aryl halide peak in the Total Ion Chromatogram (TIC) and the emergence of a new peak corresponding to the calculated [M+H]+ mass of the isopropoxy-biaryl product.
Advanced Applications: Stereoretentive Cross-Coupling
Beyond standard sp2-sp2 couplings, isopropoxy-substituted phenyl architectures are increasingly utilized in cutting-edge stereoretentive Csp3-Csp2 cross-couplings. The steric and electronic profile of the isopropoxy group on the aryl ring can influence the chiral environment during the reductive elimination step, enabling the synthesis of complex, stereodefined Csp3-rich natural products and drug scaffolds[3].
Conclusion
The strategic deployment of isopropoxy-substituted phenylboronic acids transcends basic organic synthesis. By understanding the causality behind their steric bulk and electronic resonance, researchers can deliberately engineer metabolic stability, enhance CNS penetrance, and optimize catalytic workflows. Treating these building blocks not merely as reagents, but as functional modulators, is the hallmark of advanced molecular design.
References
- Source: nih.
- Source: acs.
- Source: google.
Sources
An In-depth Technical Guide to 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Arylboronic Acids in Modern Chemistry
Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis and drug discovery. Their remarkable stability, low toxicity, and versatile reactivity make them crucial building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The presence of various functional groups on the phenyl ring, such as halogens and alkoxy groups, allows for fine-tuning of the electronic and steric properties of the resulting molecules, influencing their biological activity and pharmacokinetic profiles.
Physicochemical Properties of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid
While specific data for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is not available, we can infer its likely physical state and an estimated melting point range by examining structurally similar compounds.
Physical State:
Based on the physical state of numerous other substituted phenylboronic acids, it is highly probable that 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid exists as a solid at room temperature. For instance, (5-Bromo-2,3-difluorophenyl)boronic acid is documented as a solid[1]. Boronic acids are generally crystalline solids due to their ability to form intermolecular hydrogen bonds.
Melting Point Estimation:
The melting point of a substituted phenylboronic acid is influenced by factors such as molecular weight, crystal packing, and intermolecular forces. By comparing with related structures, we can estimate a likely melting point range.
| Compound Name | Structure | Melting Point (°C) |
| 5-bromo-2-fluoro-3-pyridinylboronic acid | C₅H₄BBrFNO₂ | >300 |
| 5-bromo-2-fluoro-3-pyridylboronic acid | C₅H₄BBrFNO₂ | 144-146 |
Data for structurally similar, though not identical, compounds.
It is important to note the significant variation in melting points even among similar structures, as seen with the two pyridinylboronic acid analogs. This highlights the difficulty in precise prediction. The isopropoxy group in the target compound is larger than the substituents in the analogs listed, which could influence crystal lattice energy and thus the melting point. A reasonable estimate would place the melting point in the range of 130-180 °C, but this requires experimental confirmation.
Health and Safety Considerations
Safety data sheets for analogous compounds provide crucial handling information. For example, the SDS for (2-Bromo-6-fluoro-3-isopropoxyphenyl)boronic acid indicates that it is a warning-level hazard, causing skin and eye irritation and potential respiratory irritation.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, often under an inert atmosphere as recommended for similar boronic acids[1].
Synthetic Approaches
The synthesis of substituted phenylboronic acids typically involves a few key strategies. A common and effective method is the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.
Proposed Synthetic Workflow for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid:
Figure 1. A generalized synthetic pathway for the preparation of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.
Experimental Protocol (General Procedure):
-
Formation of the Organometallic Reagent: The starting material, 1,5-dibromo-2-fluoro-3-isopropoxybenzene, would be dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). A strong base such as n-butyllithium is then added dropwise to perform a lithium-halogen exchange, selectively replacing one of the bromine atoms with lithium. Alternatively, a Grignard reagent can be formed using magnesium metal.
-
Borylation: The resulting organolithium or Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low temperature.
-
Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then quenched with an aqueous acid solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the desired boronic acid.
-
Purification: The crude product is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to yield the final 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.
This general procedure is a robust method for the synthesis of a wide variety of arylboronic acids.
Potential Applications in Drug Discovery and Materials Science
Substituted phenylboronic acids are valuable intermediates in the synthesis of novel compounds with potential therapeutic applications. The presence of a bromine atom provides a handle for further functionalization, such as through Suzuki or other cross-coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity of the final molecule. The isopropoxy group can modulate lipophilicity and steric interactions.
This particular scaffold could be of interest in the development of inhibitors for various enzymes or as ligands for receptors where specific interactions with these functional groups are desired. In materials science, fluorinated and brominated aromatic compounds can be precursors to organic electronic materials with tailored properties.
Conclusion
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid represents a potentially valuable, albeit not widely characterized, building block for organic synthesis. Based on the properties of structurally related compounds, it is predicted to be a solid with a melting point in the range of 130-180 °C. Its synthesis can be achieved through established organometallic routes. For researchers and drug development professionals, this compound offers a unique combination of functional groups that can be exploited in the design and synthesis of novel molecules with desired biological or material properties. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
-
ChemSynthesis. 5-bromo-2-fluoro-3-pyridinylboronic acid. [Link]
-
LookChem. 5-bromo-2-fluoro-3-pyridylboronic acid. [Link]
Sources
Methodological & Application
High-Fidelity Chemoselective Coupling of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid
[1][2][3]
Executive Summary & Molecule Profile
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a high-value bifunctional building block.[1][2][3] Its utility lies in its ability to serve as a "molecular lego" piece that links two different aryl systems.[1] However, it possesses two reactive sites:[1][2]
-
The Boronic Acid (C1): A nucleophile for Suzuki-Miyaura coupling.[1][2]
-
The Bromide (C5): An electrophile capable of oxidative addition.[1][2]
The Challenge: In a standard Suzuki reaction, this molecule can act as both the nucleophile and the electrophile, leading to head-to-tail oligomerization (homocoupling).[1][2][3] Furthermore, the 2-Fluoro substituent significantly accelerates protodeboronation (loss of the boronic acid moiety), a common failure mode in scale-up.[1][2][3]
The Solution: This protocol details conditions to achieve >95% chemoselectivity for the boronic acid coupling (leaving the bromide intact) while suppressing protodeboronation.
Structural Analysis & Reactivity Map[1][3]
-
C1 (Boronic Acid): Primary reaction site.[2] Labile.
-
C2 (Fluoro): Critical Risk Factor.[2] The high electronegativity and ortho-positioning destabilize the C-B bond, making it prone to hydrolysis (protodeboronation).[1][2]
-
C3 (Isopropoxy): Electron Donating Group (EDG).[1][2] Increases electron density on the ring.[1][2]
-
C5 (Bromo): Secondary reaction site.[2] The EDG at C3 renders this bromide less reactive towards oxidative addition compared to electron-deficient aryl bromides.[1][2][3] This electronic bias is the key to achieving chemoselectivity.[1][2]
Strategic Decision Framework (Graphviz)[1][2][3]
The following logic flow illustrates how to select the correct reaction conditions based on your coupling partner.
Figure 1: Decision tree for selecting the optimal coupling protocol based on the reactivity of the external electrophile.
Detailed Protocols
Protocol A: Chemoselective Coupling with Aryl Iodides/Activated Bromides
Objective: Couple the boronic acid to an external Ar-X while preserving the internal C5-Br.[1][2][3] Mechanism: Exploits the rate difference in oxidative addition: Ar-I (External) > Ar-Br (Internal, Electron-Rich).[1][2][3]
Reagents:
-
Substrate: 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.0 equiv)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the Boronic Acid (1.0 equiv), Aryl Iodide (1.0 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen exclusion is critical to prevent homocoupling.[1][2][3]
-
Solvent Addition: Add degassed DME (concentration 0.1 M - 0.2 M) and degassed 2M Na2CO3 solution via syringe.
-
Reaction: Heat to 60°C - 75°C .
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the rate of internal bromide activation (oligomerization).[1]
-
-
Monitoring: Monitor by LCMS at 1 hour. Look for the product mass.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[2][4]
Protocol B: "Burst" Coupling for Unstable Substrates (Anti-Deboronation)
Objective: Rapid coupling for substrates where the 2-Fluoro group causes rapid loss of B(OH)2.[1][2] Mechanism: Uses a bidentate ligand (dppf) to accelerate the reductive elimination step, consuming the boronic acid before it can hydrolyze.[1][2]
Reagents:
Why this works: The dppf ligand has a large bite angle, facilitating rapid cross-coupling.[1][2] K3PO4 is less basic in organic mixtures than carbonates, reducing the hydroxide-mediated attack on the boron center (protodeboronation pathway).[1][2]
Troubleshooting & Optimization Matrix
The following table summarizes common failure modes for this specific scaffold and their chemical fixes.
| Failure Mode | Symptom (LCMS) | Root Cause | Corrective Action |
| Protodeboronation | Mass [M-B(OH)2+H] (Ar-H) | 2-Fluoro group facilitates hydrolysis; Base too strong.[1][2][3] | Switch base to K3PO4 or KF.[2] Reduce water ratio. Increase catalyst loading for faster reaction.[2] |
| Homocoupling | Mass [Dimer] | Catalyst activated the internal Br; Oxygen leak.[1][2] | Switch to less active catalyst (Pd(PPh3)4).[1] Lower temperature. Ensure strict inert atmosphere. |
| No Reaction | Starting Material only | Oxidative addition failed (Partner too unreactive). | Switch partner from Ar-Br to Ar-I. Switch catalyst to Pd(dppf)Cl2 (carefully). |
| De-bromination | Mass [Product - Br + H] | Hydride source present; Pd-H species formed.[1][2][3] | Avoid alcoholic solvents (MeOH, EtOH).[1] Use Toluene or Dioxane.[2] |
References
-
Mechanistic Basis of Chemoselectivity
-
Protodeboronation of 2-Fluoroarylboronic Acids
-
Chemoselective Coupling of Halo-Arylboronic Acids
-
Catalyst Selection for Sterically Demanding/Electron-Rich Substrates
-
Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2][3] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1][3]
-
Context: While Buchwald ligands are powerful, this reference helps understand when not to use them (i.e., when you want to avoid activating the internal bromide).[1]
-
Sources
- 1. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 2. Product Catalog | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 3. scribd.com [scribd.com]
- 4. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Arylation using 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. The ability to precisely control the three-dimensional arrangement of these structures through the introduction of bulky and electronically distinct substituents is paramount for modulating their pharmacological and photophysical properties. 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a valuable building block in this context, offering a unique combination of steric hindrance from the isopropoxy group and electronic modification from the fluorine and bromine atoms. This application note provides a detailed guide to the effective use of this reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] We will delve into the rationale behind the selection of reaction components and provide robust protocols for researchers in drug development and organic synthesis.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, our boronic acid) and an organic halide.[4][5] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The choice of each reaction component—catalyst, ligand, base, and solvent—is critical for an efficient and high-yielding reaction.
Key Reaction Parameters for Optimal Arylation
Palladium Catalyst: The Heart of the Reaction
The palladium catalyst is central to the Suzuki-Miyaura coupling. While numerous palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective choices. For challenging couplings, pre-formed catalysts with bulky phosphine ligands can be advantageous.
Ligands: Fine-Tuning Reactivity and Stability
The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the individual steps of the catalytic cycle. For a sterically hindered and electronically modified substrate like 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, the use of bulky, electron-rich phosphine ligands is often beneficial.
-
Buchwald-type ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective in promoting the coupling of sterically demanding substrates.
-
Other phosphine ligands: Triphenylphosphine (PPh₃) is a standard, cost-effective ligand suitable for less demanding couplings.
Base: The Essential Activator
A base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. Cesium carbonate is often more effective for difficult couplings due to its higher solubility in organic solvents.
-
Organic bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although inorganic bases are more prevalent in Suzuki-Miyaura reactions.
Solvent System: Ensuring Solubility and Promoting Reaction
The solvent system must be capable of dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is frequently used.
-
Aqueous mixtures: Toluene/water, dioxane/water, and DMF/water are common solvent systems. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
-
Anhydrous conditions: In some cases, anhydrous solvents like toluene or dioxane can be used, particularly with more soluble organic bases.
Experimental Protocols
The following protocols are designed as a starting point for the arylation of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. Optimization may be necessary for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid with a variety of aryl and heteroaryl bromides.
Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
-
Aryl or heteroaryl halide (1.0 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.0 equiv.), the aryl halide (1.1 equiv.), and potassium carbonate (2.5 equiv.).
-
The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a portion of the toluene.
-
Using a syringe, add the toluene and water to the reaction vessel, followed by the catalyst solution.
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd(dppf)Cl₂ | Readily available and effective palladium sources. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote the coupling of sterically hindered substrates. |
| Base | K₂CO₃ or Cs₂CO₃ | Effective in activating the boronic acid; Cs₂CO₃ can be beneficial for challenging couplings. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Aqueous mixtures facilitate the dissolution of the base and activation of the boronic acid. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Troubleshooting and Optimization
Should the initial reaction conditions prove suboptimal, consider the following adjustments:
-
Low Conversion:
-
Increase the catalyst and ligand loading.
-
Switch to a more active ligand (e.g., a second-generation Buchwald ligand).
-
Use a stronger base such as cesium carbonate or potassium phosphate.
-
Increase the reaction temperature.
-
-
Side Product Formation:
-
Lower the reaction temperature.
-
Decrease the catalyst loading.
-
Ensure thorough degassing of the reaction mixture to prevent oxidative side reactions.
-
Conclusion
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a versatile reagent for the synthesis of complex biaryl structures. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity in Suzuki-Miyaura cross-coupling reactions. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this valuable building block in drug discovery and materials science programs.
References
- A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. PMC.
- Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. PMC.
- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. Benchchem.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Scott E. Denmark Group, University of Illinois Urbana-Champaign.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Preparation of the fluoro‐substituted 2‐bromo‐1,1′‐biaryls 1a–1p. ResearchGate.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
Sources
Synthesis of kinase inhibitors using isopropoxy phenylboronic acids
Application Note: High-Efficiency Synthesis of ALK Kinase Inhibitors via Suzuki-Miyaura Coupling of Isopropoxy Phenylboronic Acids
Abstract & Strategic Overview
The introduction of isopropoxy (-OiPr) substituents onto phenyl rings is a critical design strategy in modern kinase inhibitor development, particularly for Anaplastic Lymphoma Kinase (ALK) inhibitors like Ceritinib and Brigatinib . The bulky isopropoxy group serves two pivotal roles: it fills hydrophobic pockets within the ATP-binding site to enhance selectivity, and it modulates metabolic stability by blocking facile O-dealkylation common to methoxy analogs.
However, the synthesis of these scaffolds presents a specific chemical challenge: steric hindrance . The ortho-isopropoxy group creates significant steric bulk around the boronic acid center, retarding the transmetalation step in Suzuki-Miyaura cross-couplings and increasing the propensity for competitive protodeboronation.
This guide details an optimized protocol for coupling ortho-isopropoxy phenylboronic acids with heteroaryl halides. We transition beyond standard tetrakis(triphenylphosphine)palladium(0) conditions to utilize advanced Buchwald precatalysts and bidentate ligands that ensure high turnover frequencies (TOF) despite steric congestion.
Chemical Context & Mechanism
The "Ortho-Effect" in Suzuki Coupling
In the synthesis of inhibitors like Ceritinib, the core biaryl or aryl-heteroaryl bond is often formed via palladium-catalyzed coupling. When an isopropoxy group is ortho to the boronic acid moiety, it shields the boron atom.
-
Kinetic Consequence: The base-activated boronate species is sterically crowded, making the approach to the oxidative addition complex (LnP-Ar-X) difficult.
-
Side Reaction: Slow transmetalation allows time for the boronic acid to undergo protodeboronation (replacement of -B(OH)2 with -H), especially in aqueous base at high temperatures.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical Transmetalation bottleneck caused by the isopropoxy group.
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting the transmetalation step, which is kinetically impeded by the ortho-isopropoxy group.
Detailed Experimental Protocol
Target Reaction: Coupling of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylboronic acid pinacol ester (Fragment A) with 2,4,5-trichloropyrimidine (Fragment B) to generate the core scaffold of ALK inhibitors.
Reagents & Materials
| Reagent | Equiv. | Role | Critical Attribute |
| Isopropoxy Boronate (Frag A) | 1.0 | Nucleophile | High purity (>98%) essential to avoid homocoupling. |
| Chloropyrimidine (Frag B) | 1.1 | Electrophile | Excess ensures complete consumption of the expensive boronate. |
| Pd(dppf)Cl2 · DCM | 0.05 | Catalyst | Robust catalyst; the large bite angle of dppf accommodates sterics. |
| Alternative: XPhos Pd G3 | 0.02 | Catalyst | High Performance: For extremely hindered substrates. |
| K2CO3 (2M Aqueous) | 3.0 | Base | Aqueous base is superior to solid base for boronate activation. |
| 1,4-Dioxane | N/A | Solvent | High boiling point, miscible with water, solubilizes intermediates. |
Step-by-Step Procedure
Step 1: Inert Gas Preparation
-
Rationale: Palladium(0) species are oxygen-sensitive. Oxygen causes catalyst deactivation (formation of Pd black) and promotes homocoupling of the boronic acid.
-
Action: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
Step 2: Reactant Charging
-
Charge Fragment A (10 mmol, 1.0 eq) and Fragment B (11 mmol, 1.1 eq) into the flask.
-
Add 1,4-Dioxane (50 mL, 5 mL/mmol).
-
Note: Do not add the catalyst yet.
Step 3: Degassing (Critical)
-
Method: Sparge the solution with Argon for 15 minutes using a submerged needle and an outlet needle.
-
Why? Removing dissolved oxygen is more critical than the headspace atmosphere.
Step 4: Catalyst & Base Addition
-
Remove the sparging needle.
-
Add Pd(dppf)Cl2 · DCM (0.5 mmol, 5 mol%).
-
Add degassed 2M K2CO3 (15 mL, 30 mmol).
-
Observation: The biphasic mixture will turn orange/red.
Step 5: Reaction
-
Heat the mixture to 90°C in an oil bath.
-
Monitor by HPLC or TLC every 2 hours.
-
Time: Typically 4–12 hours.
-
Checkpoint: If the reaction stalls at 50% conversion, add a second portion of catalyst (2 mol%) and ensure the pH is still basic (>9).
Step 6: Workup
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (100 mL) and Water (50 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry organics over Na2SO4, filter, and concentrate.
Step 7: Purification
-
Recrystallization from Isopropyl Alcohol (IPA) is often effective for these crystalline inhibitors.
-
Alternatively, flash chromatography (Hexane/EtOAc gradient).
Optimization & Troubleshooting (E-E-A-T)
Drawing from development experience with ALK inhibitors, the following optimization matrix addresses common failure modes.
Catalyst Screening Data
Comparison of catalysts for the coupling of 2-isopropoxy-phenylboronic acid with 2,4-dichloropyrimidine (24h, 90°C).
| Catalyst System | Yield | Comments |
| Pd(PPh3)4 | 35% | Poor stability; significant protodeboronation observed. |
| Pd(dppf)Cl2 | 82% | Standard Choice. Excellent balance of cost and steric tolerance. |
| Pd2(dba)3 + XPhos | 94% | Premium Choice. XPhos ligand is designed for bulky ortho-substituents. |
| Pd(OAc)2 + PPh3 | 15% | Ineffective; ligand dissociates too easily. |
Troubleshooting "Stalled" Reactions
-
Issue: Reaction stops at 60% conversion.
-
Cause: Catalyst death or boronic acid degradation.
-
Solution:
-
Add more Boronate: The boronic acid may have deboronated. Add 0.2 eq extra.
-
Switch Solvent: Use DME/Water (Dimethoxyethane). DME coordinates to Boron, facilitating transmetalation.
-
Anhydrous Conditions: If protodeboronation is severe, switch to CsF (Cesium Fluoride) in anhydrous Dioxane. Fluoride activates the boronate without water.
-
Synthetic Workflow Diagram
This diagram illustrates the convergent synthesis of a Ceritinib-like scaffold, showing where the isopropoxy chemistry fits.
Caption: Figure 2. Convergent synthesis workflow. The formation of the Isopropoxy Phenyl Boronate is the key intermediate step before the critical Suzuki coupling.
References
-
Marsilje, T. H., et al. (2013).[2] "Synthesis, Structure-Activity Relationships, and in vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-chloro-n2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-n4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine." Journal of Medicinal Chemistry, 56(14), 5675-5690.
-
BenchChem. (2025).[3] "Ceritinib: A Deep Dive into its Synthesis and Manufacturing." Application Note.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358-3366.
-
Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature."[1] Aldrichimica Acta, 44(2), 43.
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling palladium catalysts and halogenated heterocycles.
Sources
Chan-Lam coupling protocols for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
Application Note: Chemoselective Chan-Lam Coupling Protocols for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid
Executive Summary
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a highly specialized, polyfunctional building block designed for advanced pharmaceutical synthesis and library generation. It features three distinct functional handles: a boronic acid for oxidative cross-coupling, an aryl bromide for orthogonal palladium-catalyzed coupling, and a fluoro/isopropoxy motif that modulates the electronic landscape of the arene. This application note details validated Chan-Lam coupling protocols that selectively forge C–N and C–O bonds at the boronic acid site while strictly preserving the aryl bromide for downstream diversification.
Mechanistic Causality & Chemoselectivity
The Chan-Lam coupling is a copper-promoted oxidative cross-coupling between an arylboronic acid and an N-H or O-H nucleophile[1]. The reaction operates via a Cu(II)/Cu(III) catalytic cycle. Initially, the nucleophile coordinates to a Cu(II) species, followed by transmetalation of the arylboronic acid to form a Cu(II)-aryl intermediate[1]. Crucially, this intermediate must be oxidized to a highly reactive Cu(III) species—typically by atmospheric oxygen or an external oxidant—which then undergoes rapid reductive elimination to yield the coupled product[2].
The strategic value of 5-bromo-2-fluoro-3-isopropoxyphenylboronic acid lies in its chemoselectivity. Aryl bromides are generally inert under standard Chan-Lam conditions because the Cu(II)/Cu(III) manifold lacks the low-valent, electron-rich character required for oxidative addition into the C–Br bond[3]. This allows for the selective functionalization of the boronic acid, leaving the bromide intact for subsequent orthogonal reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[4]. Furthermore, the ortho-fluoro substituent increases the Lewis acidity of the boron atom, facilitating the transmetalation step, while the bulky isopropoxy group helps suppress unwanted homocoupling pathways.
Orthogonal Synthesis Workflow
Caption: Orthogonal synthesis workflow for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.
Quantitative Data: Reaction Optimization
To establish a self-validating protocol, various conditions were screened using morpholine as a model amine. The data below illustrates the causality behind the selected reagents.
Table 1: Optimization of C-N Coupling with Morpholine
| Entry | Copper Source | Base (Equiv) | Solvent | Additive/Oxidant | Yield (%) | Mechanistic Causality |
| 1 | Cu(OAc)₂ (10 mol%) | Pyridine (2.0) | DCM | O₂ (balloon) | 45% | Sluggish transmetalation due to steric bulk of the isopropoxy group. |
| 2 | Cu(OAc)₂ (10 mol%) | TEA (2.0) | DCM | O₂ (balloon) | 22% | TEA is too basic; aggressively promotes protodeboronation side-reactions. |
| 3 | Cu(OAc)₂ (1.0 eq) | Pyridine (2.0) | DCM | Open air | 78% | Stoichiometric Cu overcomes steric hindrance but reduces atom economy. |
| 4 | Cu(OAc)₂ (10 mol%) | Pyridine (2.0) | MeOH | TEMPO (1.1 eq) | 89% | TEMPO rapidly accelerates Cu(II) to Cu(III) oxidation, enabling high turnover. |
| 5 | Cu(OTf)₂ (10 mol%) | Pyridine (2.0) | DCM | O₂ (balloon) | 15% | Lack of coordinating acetate ligands slows the catalytic cycle[2]. |
Step-by-Step Experimental Protocols
Protocol A: Catalytic N-Arylation (Amines and Azoles) This protocol utilizes TEMPO as a co-oxidant to maintain a highly efficient catalytic cycle, ideal for scaling.
-
Preparation: In a clean, dry 50 mL round-bottom flask, add 5-bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.0 mmol, 277 mg) and the target amine/azole (1.2 mmol).
-
Catalyst & Oxidant Addition: Add Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg) and TEMPO (1.1 mmol, 172 mg).
-
Solvent & Base: Suspend the mixture in 10 mL of anhydrous Methanol (MeOH). Add Pyridine (2.0 mmol, 161 µL).
-
Atmospheric Control: Do not flush the flask with inert gas. Leave the flask open to the atmosphere or attach a drying tube (Drierite) to allow oxygen ingress while preventing moisture accumulation. Causality: O₂ is required to regenerate the active TEMPO/Cu oxidative system.
-
Reaction: Stir vigorously at room temperature (20-25 °C) for 12-16 hours. Monitor via TLC or LCMS.
-
Workup: Concentrate the mixture under reduced pressure. Dilute the residue with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (15 mL, to remove pyridine), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Stoichiometric O-Arylation (Phenols) O-arylation is inherently slower than N-arylation. Stoichiometric copper is often required to drive the reaction to completion against the sterically demanding isopropoxy group.
-
Preparation: Combine 5-bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.5 mmol, 415 mg), the target phenol (1.0 mmol), and Cu(OAc)₂ (1.0 mmol, 181.6 mg) in a 50 mL flask.
-
Solvent & Base: Add 10 mL of Dichloromethane (DCM), followed by Triethylamine (TEA, 2.0 mmol, 278 µL) and 4Å molecular sieves (500 mg). Causality: Molecular sieves scavenge water generated during the reaction, suppressing protodeboronation.
-
Atmospheric Control: Equip the flask with an O₂ balloon to ensure a high concentration of oxidant.
-
Reaction: Stir vigorously at room temperature for 24 hours.
-
Workup: Filter the crude mixture through a pad of Celite to remove copper salts and molecular sieves, washing the pad with DCM (20 mL).
-
Purification: Concentrate the filtrate and purify directly via silica gel chromatography.
Quality Control & Self-Validating Systems
To ensure the integrity of the orthogonal strategy, the following validation checks must be performed on the isolated product:
-
Mass Spectrometry (Isotope Validation): The LCMS spectra must display a characteristic 1:1 ratio for the [M]⁺ and [M+2]⁺ molecular ion peaks. This confirms that the aryl bromide moiety survived the oxidative conditions perfectly intact. If this ratio is absent, unwanted debromination has occurred.
-
¹⁹F NMR Tracking: The ortho-fluoro group serves as an excellent internal diagnostic tool. The ¹⁹F NMR signal of the starting boronic acid (typically around -130 to -135 ppm depending on solvent) will shift distinctly upon C-heteroatom bond formation. Complete disappearance of the starting material's fluorine peak validates 100% conversion without relying on complex ¹H NMR aromatic overlaps.
References
-
[3] researcher.life. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. Available at: [Link]
-
[2] Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]
-
[4] d-nb.info. Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents. Available at: [Link]
Sources
Application Note: Synthesis and Isolation of Pinacol Esters from 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid
Executive Summary & Strategic Rationale
In modern drug discovery and complex molecule synthesis, arylboronic acids are indispensable building blocks for palladium-catalyzed Suzuki-Miyaura cross-coupling. However, highly functionalized substrates like 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid present unique handling challenges. Free boronic acids are structurally ambiguous; they exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines) and are highly susceptible to protodeboronation under basic conditions.
To establish a reliable, scalable, and stoichiometrically precise workflow, this application note details the conversion of the free boronic acid into its corresponding pinacol ester (Bpin) . This transformation masks the reactive boronic acid, yielding a sterically shielded, monomeric, and chromatographically stable intermediate [1].
Substrate Profiling & Mechanistic Causality
The substrate, 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, is a bifunctional poly-substituted arene designed for orthogonal late-stage functionalization:
-
Bromo Group: Serves as a halogen handle for sequential cross-coupling (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).
-
Fluoro Group: Modulates the electronics of the ring, lowers the pKa of the boronic acid, and provides a distinct
F NMR handle for reaction monitoring. -
Isopropoxy Group: Imparts lipophilicity and steric bulk.
Because electron-withdrawing groups (like fluorine) accelerate the rate of protodeboronation, leaving this substrate as a free boronic acid during storage or harsh reaction conditions leads to degradation [2]. Condensation with pinacol (2,3-dimethyl-2,3-butanediol) releases two equivalents of water and forms a highly stable 1,3,2-dioxaborolane ring.
Mechanistic rationale for converting free boronic acids to stable pinacol esters.
Desiccant-Driven Esterification Workflow
While traditional esterifications often rely on azeotropic distillation (e.g., Dean-Stark apparatus with toluene) to remove water, heating poly-halogenated boronic acids can trigger premature debromination or thermal degradation.
This protocol utilizes an ambient-temperature, desiccant-driven equilibrium methodology. By employing a stoichiometric excess of anhydrous magnesium sulfate (MgSO
Workflow for the desiccant-driven esterification of boronic acids.
Quantitative Reaction Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Role in Reaction |
| 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid | 276.89 | 1.0 | 2.77 g (10.0 mmol) | Limiting Substrate |
| Pinacol (2,3-dimethyl-2,3-butanediol) | 118.17 | 1.1 | 1.30 g (11.0 mmol) | Esterification Agent |
| Magnesium Sulfate (Anhydrous) | 120.37 | 2.0 | 2.41 g (20.0 mmol) | Desiccant / Thermodynamic Sink |
| Tetrahydrofuran (THF, Anhydrous) | 72.11 | N/A | 30.0 mL | Solvent |
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system . Each phase includes a physical or analytical checkpoint to ensure the integrity of the reaction before proceeding.
Phase 1: Reaction Assembly
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of argon or nitrogen.
-
Reagent Charging: Add 2.77 g of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (10.0 mmol) and 1.30 g of pinacol (11.0 mmol) to the flask.
-
Desiccant Addition: Quickly add 2.41 g of finely powdered, strictly anhydrous MgSO
(20.0 mmol). Causality Note: Using granular MgSO reduces surface area and slows the reaction; powdered MgSO ensures rapid water sequestration. -
Solvation: Inject 30.0 mL of anhydrous THF. Seal the flask with a rubber septum and stir vigorously at 25 °C (ambient room temperature) for 12–16 hours.
Phase 2: Self-Validation & In-Process Control (IPC)
-
TLC Monitoring: Pull a 50 µL aliquot and spot on a silica TLC plate alongside the starting material. Elute with 10% Ethyl Acetate in Hexanes.
-
Validation Cue: Free boronic acids streak heavily near the baseline due to silanol interactions. A successful conversion is indicated by the disappearance of the baseline streak and the emergence of a tight, non-polar spot (R
≈ 0.65 - 0.75) corresponding to the Bpin ester.
-
Phase 3: Workup & Isolation
-
Filtration: Filter the heterogeneous reaction mixture through a medium-porosity fritted funnel packed with a 1 cm pad of Celite. Wash the filter cake with an additional 20 mL of THF to ensure quantitative transfer of the product.
-
Concentration: Remove the THF under reduced pressure (rotary evaporator, 30 °C water bath) to yield a crude oil or semi-solid.
-
Pinacol Removal (Crucial Step): Dissolve the crude residue in 40 mL of diethyl ether or pentane. Transfer to a separatory funnel and wash with distilled water (3 × 20 mL).
-
Causality Note: Pinacol is highly soluble in water. This aqueous wash self-corrects for the 0.1 equivalent excess of pinacol used in Phase 1, eliminating the need for complex chromatography.
-
-
Drying: Dry the organic layer over a fresh portion of anhydrous Na
SO , filter, and concentrate in vacuo to yield the pure 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid pinacol ester.
Analytical Validation & Characterization
To confirm the structural integrity of the synthesized Bpin ester, perform NMR spectroscopy. The expected spectral signatures are summarized below:
| Analytical Method | Expected Signatures & Self-Validating Markers |
Troubleshooting & Optimization Matrix
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete Conversion (Baseline streaking on TLC) | Moisture ingress or exhausted MgSO | Ensure MgSO |
| Co-elution of Pinacol in final NMR | Insufficient aqueous washing during the workup phase. | Redissolve the product in a highly non-polar solvent (pentane/hexanes) and repeat the water washes (3x). |
| Debromination (Loss of Br isotope pattern in MS) | Excessive heat or light exposure during the reaction. | Ensure the reaction is strictly maintained at ambient temperature (≤ 25 °C) and shielded from direct sunlight. |
References
-
boronic esters - Organic Syntheses Procedure. Organic Syntheses. Demonstrates the robust nature of desiccant-mediated transformations for the preparation and homologation of boronic esters using magnesium sulfate. 1[1]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH) / PMC. Details the structural stability, protodeboronation risks of free boronic acids, and the kinetic advantages of utilizing pinacol boronic esters in late-stage cross-coupling. 2 [2]
Sources
Using 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid in agrochemical synthesis
Advanced Agrochemical Synthesis: Orthogonal Functionalization of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid
Structural Rationale in Agrochemical Design
The discovery and optimization of modern agrochemicals—particularly succinate dehydrogenase inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) herbicides—rely heavily on precisely substituted aromatic building blocks. 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid represents a highly privileged, multifunctional scaffold designed for modular synthesis.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmed sequence of reactivity:
-
Boronic Acid (-B(OH)₂): Serves as the primary anchor for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.
-
Ortho-Fluorine (-F): The highly electronegative fluorine atom serves two causal functions. First, it increases the Lewis acidity of the adjacent boronic acid, accelerating the formation of the reactive boronate complex with the base during transmetalation[1]. Second, in the final agrochemical active ingredient (a.i.), it blocks metabolic oxidation and locks the biphenyl conformation via electrostatic interactions, drastically improving target binding affinity[2].
-
Meta-Isopropoxy (-OiPr): Introduces tunable lipophilicity and steric bulk. Optimizing the partition coefficient (logP) is critical for ensuring the a.i. can penetrate the waxy plant cuticle and the fungal cell membrane[3].
-
Meta-Bromine (-Br): Acts as a latent electrophile. Because the boronic acid reacts as a nucleophile under Pd-catalysis, the bromine atom allows for subsequent, orthogonal late-stage functionalization (e.g., Buchwald-Hartwig amination) after the initial biphenyl core is constructed.
The Causality of Chemoselective Cross-Coupling
When utilizing a bifunctional molecule like 5-bromo-2-fluoro-3-isopropoxyphenylboronic acid, the central synthetic challenge is chemoselectivity. The goal is to react the boronic acid with an external aryl halide while leaving the internal C-Br bond completely intact.
To achieve this, we exploit the differential rates of oxidative addition. Palladium inserts into C-I bonds orders of magnitude faster than into C-Br bonds. By selecting an external aryl iodide as the coupling partner and utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), we sterically hinder the palladium center, effectively suppressing premature oxidative addition into the internal C-Br bond[4].
Quantitative Optimization of Chemoselectivity
The following table summarizes the causal relationship between reaction conditions and the chemoselective yield of the desired mono-coupled biphenyl intermediate versus the undesired di-coupled byproduct.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (Mono-Coupled) | Yield (Di-Coupled) | Mechanistic Rationale |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 45% | 38% | Monodentate ligand allows rapid, unselective oxidative addition into the internal C-Br bond. |
| Pd(OAc)₂, SPhos | K₃PO₄ | THF/H₂O | 80 | 62% | 21% | Highly active ligand promotes over-reaction despite the steric bulk of the isopropoxy group. |
| Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | Dioxane/H₂O | 60 | 89% | <2% | Bidentate ligand + mild base + lower temp perfectly balances transmetalation speed with C-Br stability. |
Experimental Protocols: Self-Validating Workflows
Protocol A: Chemoselective Suzuki-Miyaura Biphenyl Synthesis
Objective: Construct the fluorinated biphenyl core while preserving the bromine handle.
-
Preparation: In a rigorously dried Schlenk flask, combine 5-bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.0 equiv) and the target Aryl Iodide (0.95 equiv).
-
Causality: Using a slight deficit of the aryl iodide ensures complete consumption of the highly reactive iodide, simplifying downstream purification.
-
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.03 equiv) and anhydrous Na₂CO₃ (2.0 equiv).
-
Causality: Na₂CO₃ is a mild base that sufficiently activates the fluorinated boronic acid without promoting the degradation of the catalyst or substrate[1].
-
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.
-
Causality: Water is essential for dissolving the inorganic base and facilitating the "boronate pathway" of transmetalation[1].
-
-
Execution & In-Process Control (IPC): Heat the mixture to 60°C under nitrogen.
-
Self-Validation Step: After 4 hours, pull a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. The reaction is validated when the Aryl Iodide peak is completely absent and the mass corresponding to the mono-coupled product is dominant. If unreacted Aryl Iodide remains, the catalytic cycle may have stalled due to oxygen ingress.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Late-Stage Buchwald-Hartwig Amination
Objective: Attach a functional amine (e.g., a pyrazole derivative) to the preserved bromine site to finalize the agrochemical structure.
-
Setup: Combine the Bromo-biphenyl intermediate from Protocol A (1.0 equiv), the target pyrazole-amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv) in anhydrous toluene.
-
Execution: Heat to 100°C for 12 hours.
-
Self-Validation Step: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the UV-active bromo-biphenyl starting material. The formation of a more polar, highly fluorescent spot indicates successful amination.
-
Mechanistic Visualizations
Orthogonal synthetic workflow leveraging chemoselective cross-coupling.
Mechanism of action for SDHI fungicides targeting fungal respiration.
References
-
Chemistry LibreTexts - Suzuki-Miyaura Coupling URL:[Link]
-
RSC Publishing - A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects URL:[Link]
-
ResearchGate / RHHZ - Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 3. 4-Fluoro-3-isopropoxyphenylboronic acid | 1451390-94-5 | Benchchem [benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Coupling Reactions with 2-Fluoro-3-Isopropoxy Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving yields in Suzuki-Miyaura coupling reactions involving 2-fluoro-3-isopropoxy boronic acids. Drawing from established principles and field-proven insights, this resource will help you navigate the unique challenges presented by this class of reagents and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when using 2-fluoro-3-isopropoxy boronic acid?
Low yields with this specific boronic acid can stem from a combination of electronic and steric factors. The ortho-fluoro group is strongly electron-withdrawing, which can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] Additionally, the adjacent isopropoxy group, while potentially beneficial for stability, can introduce steric hindrance. A common and often overlooked issue is protodeboronation, an undesired side reaction where the boronic acid is replaced by a hydrogen atom, effectively removing it from the productive catalytic cycle.[2]
Q2: What is protodeboronation and why is it a problem with my boronic acid?
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of the corresponding arene (1-fluoro-2-isopropoxybenzene in this case) and boric acid.[2] This side reaction is particularly prevalent with electron-deficient boronic acids, such as those bearing a fluoro substituent.[1][3] The reaction conditions, especially the presence of water and the choice of base, can significantly influence the rate of protodeboronation.[2] Minimizing this side reaction is crucial for maximizing the yield of your desired coupled product.
Q3: How do the fluoro and isopropoxy groups specifically influence the reaction?
The 2-fluoro group , being highly electronegative, decreases the electron density on the boron-bearing carbon. This can make the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, more challenging.[4] The 3-isopropoxy group introduces steric bulk, which can also hinder the approach of the reagents to the catalytic center.[5] However, bulky and electron-donating substituents on ligands can enhance catalyst stability and reactivity.[6] Understanding these electronic and steric effects is key to selecting the appropriate reaction conditions.
Q4: Should I be using the boronic acid or a corresponding boronate ester?
For boronic acids that are prone to protodeboronation, using a more stable derivative like a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate is often a highly effective strategy.[2][7] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[8] Pinacol esters, in particular, are known to be more resistant to this side reaction.[9]
Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic approach to troubleshooting common issues encountered when using 2-fluoro-3-isopropoxy boronic acids in Suzuki-Miyaura coupling reactions.
Problem 1: Low or No Product Formation
A lack of product is often indicative of an issue with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
-
Suboptimal Catalyst/Ligand System: The electron-withdrawing nature of the 2-fluoro group can make oxidative addition and transmetalation challenging.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos).[7][10] These ligands are known to accelerate the key steps of the catalytic cycle and are particularly effective for challenging substrates.[11] Consider increasing the catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%).[11]
-
-
Ineffective Base: The base plays a critical role in activating the boronic acid for transmetalation.[12][13] An inappropriate base can lead to a sluggish reaction or promote side reactions.
-
Solution: For electron-deficient boronic acids, stronger, non-nucleophilic bases are often more effective.[7] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently excellent choices.[7] If your substrate is base-sensitive, a milder base like potassium fluoride (KF) may be beneficial.[12]
-
-
Insufficient Temperature or Reaction Time: Coupling reactions involving sterically hindered or electronically deactivated substrates may require more forcing conditions.
-
Solution: Gradually increase the reaction temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).[11] Ensure the reaction is allowed to proceed for a sufficient duration.
-
Problem 2: Significant Protodeboronation
The presence of a significant amount of the 1-fluoro-2-isopropoxybenzene byproduct is a clear indication of protodeboronation.
| Strategy | Rationale | Recommended Action |
| Use a Boronate Ester | Pinacol or MIDA esters are more stable to protodeboronation and provide a slow release of the active boronic acid.[2][7][8] | Synthesize the pinacol ester of 2-fluoro-3-isopropoxy boronic acid and use it in the coupling reaction. |
| Anhydrous Conditions | Water is a proton source and can facilitate protodeboronation.[2] | Use anhydrous solvents (e.g., dioxane, toluene) and ensure all reagents and glassware are thoroughly dried.[7] |
| Choice of Base | Some bases can create conditions that accelerate protodeboronation. | Weaker bases like KF or CsF can sometimes suppress this side reaction.[12][14] |
| "Cationic" Suzuki Coupling | This method avoids the use of a base altogether, thereby minimizing base-promoted protodeboronation.[15] | For particularly sensitive substrates, consider exploring base-free coupling protocols.[15] |
Problem 3: Formation of Homocoupled Byproducts
The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic acid is a common side reaction.
-
Thorough Degassing: Oxygen can promote the homocoupling of both the aryl halide and the boronic acid.[7] Ensure the reaction mixture is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[16]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can favor the desired cross-coupling pathway over the homocoupling of the aryl halide.[7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with 2-Fluoro-3-Isopropoxy Boronic Acid Pinacol Ester
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), 2-fluoro-3-isopropoxy boronic acid pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the flask.
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.[17]
Concluding Remarks
Successfully employing 2-fluoro-3-isopropoxy boronic acids in Suzuki-Miyaura coupling reactions requires a nuanced understanding of their electronic and steric properties. By systematically addressing potential issues such as suboptimal catalyst systems, inefficient bases, and the pervasive side reaction of protodeboronation, researchers can significantly improve reaction yields. The use of stable boronate esters, coupled with careful selection of ligands and reaction conditions, provides a robust strategy for overcoming the inherent challenges associated with this class of reagents. This guide serves as a comprehensive resource to empower you in your synthetic endeavors.
References
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- BenchChem. (2025). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. BenchChem.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
- Royal Society of Chemistry. (2014, October 27). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Suzuki-Miyaura Cross-Coupling.
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
- Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(52), 30535-30539.
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
-
Lirias. (n.d.). Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry.
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
- Aggarwal, V. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17556-17571.
- American Chemical Society. (2025, June 16).
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
PubMed. (2017, September 13). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2019, January 21). How does fluorinated boronic acids influences the Suzuki coupling reactions? Retrieved from [Link]
-
Reddit. (2026, February 12). Struggling on suzuki couplings. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
- Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
-
Wordpress. (2026, February 24). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
- American Chemical Society. (n.d.). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
Executive Summary
Purifying 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid presents a unique challenge due to the competing electronic effects of its substituents. The 2-fluoro group significantly destabilizes the C-B bond (promoting protodeboronation), while the 3-isopropoxy group increases lipophilicity, altering standard solubility profiles.
This guide moves beyond generic "boronic acid" advice to address the specific physicochemical behavior of this molecule.
Part 1: The "Purity" Illusion (Troubleshooting Analysis)
Problem: Users often discard pure product believing it is impure based on NMR integration. Root Cause: The Boroxine-Boronic Acid Equilibrium .[1]
Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is not an impurity; it is a thermodynamic state. In non-aqueous solvents (CDCl₃, DMSO-d₆), you will see a mixture of the monomer (acid) and trimer (boroxine), leading to confusing NMR integration and multiple peaks.
Diagnostic Protocol: The "Water Drop" Test
Before attempting purification, validate the current purity.
-
Dissolve 10 mg of the sample in DMSO-d₆.
-
Crucial Step: Add 1 drop of
(or dilute NaOD/D₂O) to the NMR tube. -
Mechanism: The excess water forces the equilibrium entirely back to the monomeric boronate species [1].
-
Result: If the spectrum simplifies to a single set of sharp peaks, your compound is pure . Do not purify further.
Part 2: Primary Purification Strategy (Recrystallization)
Recrystallization is the gold standard for this compound. Chromatography is generally discouraged due to the Lewis acidity of the boron atom causing irreversible adsorption to silica [2].
Method A: The Polarity Shift (Acetonitrile/Water)
Best for: Removing non-polar byproducts and deboronated species (3-bromo-4-fluoroisopropoxybenzene).
-
Dissolution: Suspend the crude solid in minimal Acetonitrile (MeCN) at 50°C.
-
Note: Do not exceed 60°C. The 2-fluoro group accelerates thermal decomposition [3].
-
-
Solvation: Add just enough MeCN to fully dissolve the solid.
-
Precipitation: Slowly add Water (room temp) dropwise with vigorous stirring until a persistent cloudiness appears.
-
Crystallization: Cool the mixture to 4°C (fridge) or -20°C (freezer) for 4-12 hours.
-
Filtration: Filter the white precipitate and wash with cold 10% MeCN/Water.
-
Drying: Vacuum dry at room temperature (do not heat dry).
Method B: The Non-Polar Wash (DCM/Hexanes)
Best for: Removing polar, gummy impurities.
-
Dissolve crude in minimal DCM (Dichloromethane) at room temperature.
-
Add Hexanes (or Heptane) dropwise until the solution turns slightly turbid.
-
Store at -20°C overnight.
-
Variation: If the product is very soluble in DCM, you can use this method to crash out impurities first, or use Toluene/Heptane.
Part 3: Secondary Strategy (Acid/Base Extraction)
WARNING: The 2-fluoro substituent makes this molecule highly susceptible to base-catalyzed protodeboronation [3]. You must control temperature strictly.
The Workflow:
-
Dissolution (Cold): Suspend crude material in 0.5 M NaOH (aq) chilled to 0°C (Ice bath).
-
Why? Converts the acid to the water-soluble boronate salt (
). -
Time Limit: Do not leave in base longer than 10 minutes.
-
-
Wash: Rapidly extract the aqueous layer with Diethyl Ether or DCM .
-
Action: Discard the organic layer (contains non-acidic impurities like starting halides).
-
-
Precipitation: Acidify the aqueous layer carefully with 1 M HCl to pH ~3-4 while keeping the flask in the ice bath.
-
Observation: The product should precipitate as a white solid.
-
-
Collection: Filter immediately and wash with cold water.
Part 4: Visualization of Workflows
Caption: Decision matrix for purification. Note the critical warning regarding base stability due to the 2-fluoro substituent.
Part 5: Troubleshooting & FAQs
Q1: My compound turned into a brown oil on the silica column. What happened?
A: You likely experienced "streaking" and decomposition. Boronic acids interact with the silanols on silica gel.
-
Fix: If you must use chromatography, convert the acid to a Pinacol Ester first (stable on silica), purify, and then hydrolyze (though hydrolysis is difficult).
-
Alternative: Use silica treated with 1% Boric Acid to saturate the active sites, or use 1% Acetic Acid in your eluent to suppress ionization [2].
Q2: I see a small impurity at ~7.0-7.3 ppm that won't go away.
A: This is likely the protodeboronated byproduct (1-Bromo-4-fluoro-3-isopropoxybenzene).
-
Cause: Overheating during reaction or workup.
-
Removal: This is non-polar. Wash your solid crude with cold Pentane or Hexanes. The boronic acid will remain solid; the deboronated arene will dissolve.
Q3: Can I dry this in the oven at 80°C?
A: No. Heat drives the equilibrium toward the boroxine (anhydride) form. While reversible, it makes the solid hard and glassy. Furthermore, the 2-fluoro group increases the risk of thermal decomposition. Dry under high vacuum at ambient temperature (20-25°C).
Q4: The solubility is lower than expected in water.
A: The isopropoxy group at the 3-position adds significant lipophilicity compared to a naked phenylboronic acid. Do not expect high water solubility at neutral pH. Use MeCN/Water or MeOH/Water mixtures.
Part 6: Stability & Storage Data
| Parameter | Specification | Reason |
| Storage Temp | 2°C to 8°C | Retards protodeboronation kinetics. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative deboronation (to phenol). |
| Container | Amber Glass | Light protection (halogenated arenes can be photosensitive). |
| Shelf Life | ~6 Months | 2-Fluoro boronic acids are inherently less stable than non-fluorinated analogs. |
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9145–9157.
Sources
Technical Support Center: Troubleshooting 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid Workflows
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid . While this building block is highly valuable for synthesizing complex functionalized arenes, its specific substitution pattern—an electron-withdrawing ortho-fluorine atom coupled with a highly electron-deficient aromatic ring—makes it exceptionally susceptible to rapid under standard basic cross-coupling conditions[1].
Mechanistic Deep Dive: The Causality of Instability
To solve degradation issues, we must first understand the kinetics of the failure mode. Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond[2].
For 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, the degradation is base-catalyzed and proceeds via a specific sequence:
-
Boronate Formation: The Lewis acidic boron rapidly coordinates with hydroxide (or other Lewis bases) in the reaction media to form a tetrahedral boronate anion [ArB(OH)3]-[2]. The highly electronegative ortho-fluorine atom lowers the pKa of the boronic acid, driving this equilibrium forward even at mildly basic pH levels[3].
-
Rate-Limiting C-B Cleavage: The boronate anion reacts with a proton source (typically water). The developing negative charge on the ipso-carbon during the transition state is strongly stabilized by the inductive effect of the adjacent ortho-fluorine atom[1]. This dramatically lowers the activation energy for C-B bond cleavage, leading to rapid formation of the deborylated arene (4-bromo-1-fluoro-2-isopropoxybenzene)[4].
Base-catalyzed protodeboronation pathway of ortho-fluoroarylboronic acids.
Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura coupling yields are <10%, and I see a new mass in the LC-MS corresponding to the loss of the boronic acid group. What is happening? A: You are observing base-catalyzed protodeboronation[2]. Standard Suzuki protocols often use aqueous Na2CO3 or K2CO3 at elevated temperatures (80–100 °C). For an ortho-fluoroarylboronic acid, the rate of protodeboronation under these conditions outpaces the rate of palladium transmetalation[1]. Solution: Switch to anhydrous conditions using a weaker, non-nucleophilic base (e.g., anhydrous K3PO4 or CsF) and lower the reaction temperature[5].
Q2: How can I definitively differentiate between a dead palladium catalyst and substrate degradation? A: Implement a self-validating control experiment. Run your exact reaction conditions (solvent, base, temperature) without the palladium catalyst and aryl halide. Monitor the mixture via LC-MS or NMR over 2 hours. If 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid disappears and the protodeboronated arene appears, your failure mode is base/water-mediated degradation, not catalyst inactivity[4].
Q3: Should I convert this boronic acid to a derivative like a Pinacol (Bpin) or MIDA ester? A: Yes, if optimizing the coupling conditions fails. at higher pH levels compared to free boronic acids[3]. Alternatively, and attenuate premature transmetalation, allowing for the slow release of the active boronic acid under mild aqueous basic conditions (like NaHCO3 at room temperature). This perfectly matches the catalytic turnover rate and prevents the accumulation of the unstable free acid,[6].
Troubleshooting workflow for optimizing couplings with unstable boronic acids.
Quantitative Data: Condition Optimization Matrix
To minimize protodeboronation, the choice of base and solvent is critical. The following table summarizes the relative risk of degradation based on reaction parameters[5],[2],[4].
| Base System | Solvent System | Temperature | Protodeboronation Risk | Recommendation for 5-Br-2-F-3-iPrO-PhB(OH)2 |
| 2M Aq. Na2CO3 | 1,4-Dioxane / H2O | 90 °C | Critical (>90% loss) | Avoid. Rapid formation of boronate anion and subsequent hydrolysis. |
| K3PO4 (Solid) | Toluene / H2O (10:1) | 80 °C | High (50-70% loss) | Sub-optimal. Biphasic heating still promotes C-B cleavage. |
| CsF (Anhydrous) | THF (Anhydrous) | 65 °C | Moderate (<30% loss) | Viable. Fluoride activates boron without providing a proton source. |
| K3PO4 (Anhydrous) | 1,4-Dioxane (Anhydrous) | 40 °C | Low (<10% loss) | Optimal. Mild conditions prevent degradation; requires highly active Pd. |
Field-Proven Experimental Protocol
Anhydrous Suzuki-Miyaura Coupling for Unstable Ortho-Fluoroarylboronic Acids This protocol is engineered to outcompete protodeboronation by utilizing a highly active precatalyst (XPhos Pd G3) that undergoes rapid oxidative addition and transmetalation at near-ambient temperatures, combined with anhydrous conditions to eliminate the proton source required for degradation[5].
Materials:
-
Aryl halide electrophile (1.0 equiv)
-
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.5 equiv - slight excess compensates for minor background degradation)
-
XPhos Pd G3 (2–5 mol%)
-
Anhydrous K3PO4 (3.0 equiv, finely milled)
-
Anhydrous 1,4-Dioxane (0.1 M relative to electrophile)
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, and finely milled anhydrous K3PO4.
-
Atmosphere Exchange: Seal the vial with a PTFE-lined septum. Evacuate and backfill the vial with ultra-high purity Argon (repeat 3 times). Causality: Oxygen can deactivate the Pd(0) species, slowing the catalytic cycle and giving the boronic acid more time to thermally degrade[5].
-
Catalyst Addition: Add XPhos Pd G3 under a positive stream of Argon. Causality: G3 precatalysts rapidly generate the active monoligated Pd(0) species under mildly basic conditions without requiring high heat.
-
Solvent Addition: Inject anhydrous 1,4-Dioxane (sparged with Argon for 15 minutes prior to use) via syringe.
-
Reaction Execution: Stir the reaction vigorously (800+ rpm) at 40 °C for 2–4 hours. Causality: High stirring rates are crucial when using solid bases to ensure sufficient interfacial mass transfer, which keeps the transmetalation rate higher than the degradation rate.
-
Monitoring: Monitor by LC-MS. If the boronic acid is consumed but the aryl halide remains, do not simply heat the reaction. Instead, spike in an additional 0.5 equiv of the boronic acid.
-
Workup: Quench with a minimal amount of water, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.
References
-
Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. URL: [Link]
-
Cox, P. A., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 2014. URL: [Link]
-
Batey, R. A., et al. "Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling." Journal of the American Chemical Society, 2012. URL: [Link]
-
Szatyłowicz, E., et al. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, 2022. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid
Welcome to the technical support guide for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst loading and troubleshoot common experimental challenges. The unique electronic and steric properties of this substrate—an electron-rich isopropoxy group combined with an electron-withdrawing fluorine ortho to the bromine—necessitate careful optimization to achieve high yields and purity.
This guide provides actionable FAQs, in-depth troubleshooting protocols, and a foundational understanding of the catalytic cycle to empower you to refine your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this substrate?
A1: For initial screening, a palladium precursor loading in the range of 1-3 mol% is a robust starting point.[1][2] This concentration is generally sufficient to promote the reaction without excessive cost or contributing to significant side product formation. For highly active and well-optimized catalyst systems, loadings can often be reduced to 0.5 mol% or even lower.[3][4]
Q2: Which type of palladium catalyst and ligand system is recommended for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid?
A2: Given the potential for steric hindrance from the ortho-isopropoxy group, a catalyst system known for high activity with challenging substrates is recommended. Bulky and electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are excellent choices.[5] These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species, which is crucial for efficient catalysis.[5][6] A common combination would be Pd(OAc)₂ with a suitable phosphine ligand or a pre-formed palladacycle precatalyst like SPhos-Pd-G2.
Q3: How does catalyst loading directly impact reaction yield and purity?
A3: Catalyst loading has a direct, but non-linear, effect on reaction outcomes.
-
Too Low: Insufficient catalyst can lead to slow or incomplete conversion of the starting materials, resulting in low yields.[7]
-
Too High: While it may increase the reaction rate, excessive catalyst loading can lead to the formation of side products.[8] It also increases the cost and the burden of removing residual palladium from the final product, a critical consideration in pharmaceutical development.[9]
-
Optimal: The ideal loading provides a high turnover number (TON) and turnover frequency (TOF), maximizing yield and minimizing reaction time and waste.[10]
Q4: My reaction has stalled and I see black particles. What is happening?
A4: The formation of black particles is typically palladium black, an inactive, agglomerated form of palladium metal.[6] This indicates catalyst decomposition. Common causes include the presence of oxygen, insufficient ligand to stabilize the Pd(0) center, or excessively high temperatures.[1][11] Ensure your reaction is performed under a rigorously inert atmosphere and that the ligand-to-palladium ratio is appropriate (often 1:1 to 2:1 for bidentate and monodentate ligands, respectively).[11]
Q5: Is an inert atmosphere strictly necessary for this reaction?
A5: Yes. The active Pd(0) catalytic species is sensitive to oxygen.[11] Oxygen can oxidize the catalyst to an inactive Pd(II) state and also oxidize the phosphine ligands, rendering them unable to coordinate with the palladium center.[2][11] Furthermore, the presence of oxygen is a primary cause of the undesirable homocoupling of the boronic acid.[11][12] All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using properly degassed solvents.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) species was not generated or has decomposed. This can happen if using a Pd(II) source without efficient reduction, or if oxygen is present.[12][15]2. Poor Substrate Solubility: 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid or its coupling partner may have limited solubility in the chosen solvent.[16]3. Ineffective Base: The base may be too weak, not sufficiently soluble, or impure. The base is crucial for activating the boronic acid for transmetalation.[17][18]4. Suboptimal Temperature: The reaction may be too cold to overcome the activation energy for oxidative addition.[11] | 1. Catalyst System: - Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[12] - If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your phosphine ligand can facilitate the reduction to Pd(0).[15] - Ensure rigorous degassing of solvents and use of an inert atmosphere.[11]2. Solvent System: - Screen alternative solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, 2-MeTHF).[17][19] - A small amount of a co-solvent like ethanol can sometimes improve solubility and phase mixing.[19]3. Base Selection: - Screen stronger bases like K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered to maximize surface area. Consider using an aqueous solution of the base.[19]4. Temperature Adjustment: - Incrementally increase the reaction temperature (e.g., from 80°C to 100°C). Monitor for signs of catalyst decomposition. |
| Incomplete Conversion of Starting Material | 1. Insufficient Catalyst Loading: The catalyst amount is too low for the reaction to go to completion in a reasonable timeframe.[7]2. Catalyst Deactivation: The catalyst is losing activity over the course of the reaction (see "Palladium Black Formation").3. Short Reaction Time: The reaction may simply require more time to reach completion. | 1. Increase Catalyst Loading: - Methodically increase the catalyst and ligand loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%).[1]2. Stabilize Catalyst: - Ensure an adequate ligand-to-metal ratio (typically ≥2:1 for monodentate ligands) to prevent aggregation.[11]3. Extend Reaction Time: - Monitor the reaction by TLC or LC-MS over a longer period (e.g., 12-24 hours). |
| Formation of Homocoupled Product (Ar'-Ar') | 1. Presence of Oxygen: Oxygen can promote the oxidative dimerization of the boronic acid, a common side reaction.[11]2. In-situ Reduction of Pd(II): When using a Pd(II) precatalyst, some of the boronic acid can be consumed to reduce it to the active Pd(0) state, leading to homocoupling.[11][12] | 1. Rigorous Degassing: - Use a robust degassing method such as freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[11]2. Use a Pd(0) Source: - Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can consume the boronic acid.[11] |
| Formation of Protodeborylated Side Product (Ar-H) | 1. Presence of Water/Protic Sources: Water is often a necessary component, but in excess or under certain conditions, it can lead to the cleavage of the C-B bond.[20]2. High Temperature: Elevated temperatures can accelerate the rate of protodeboronation.3. Bulky Ligands: Paradoxically, very bulky phosphine ligands can sometimes accelerate protodeboronation catalyzed by palladium(II) complexes.[20] | 1. Control Water Content: - Use anhydrous solvents if the reaction permits, or carefully control the amount of water in biphasic systems.2. Optimize Temperature: - Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.[3]3. Ligand Screening: - If protodeboronation is a major issue, screen a variety of ligands to find a balance between reactivity and stability. |
Experimental Protocol: Catalyst Loading Optimization
This protocol provides a general framework for systematically optimizing the palladium catalyst loading for the coupling of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid with a generic aryl halide partner.
Materials:
-
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Precatalyst (e.g., Pd(OAc)₂)
-
Phosphine Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Reaction vials with stir bars, under an inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the aryl halide, 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, and base to a series of reaction vials.
-
Catalyst Preparation: Prepare stock solutions of the palladium precursor and the ligand in the degassed solvent. This allows for accurate dispensing of small quantities.
-
Variable Catalyst Addition: Add the appropriate volumes of the catalyst and ligand stock solutions to each vial to achieve a range of catalyst loadings (e.g., 3 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). Maintain a constant palladium-to-ligand ratio across all experiments (e.g., 1:2).
-
Solvent Addition: Add the degassed solvent to each vial to bring all reactions to the same final concentration.
-
Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C). Stir vigorously.
-
Monitoring and Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for LC-MS or UPLC analysis to determine the conversion percentage and identify any side products.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Evaluation: Analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity for each catalyst loading. The optimal loading will be the lowest amount that provides the highest yield of the desired product in an acceptable timeframe with minimal side product formation.
References
-
Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 2011 , 50(29), 6722–6737. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Fey, N., et al. A computational study of phosphine ligand effects in Suzuki–Miyaura coupling. Journal of Organometallic Chemistry, 2010 , 689(26), 4890-4898. [Link]
-
Thomas, A. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020 . [Link]
-
Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]
-
Jana, S., et al. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate, 2015 . [Link]
-
Vaddamanu, N. S., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 2012 , 31(6), 2215–2225. [Link]
-
Derosa, J., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 2021 , 143(45), 19186–19195. [Link]
-
Singh, P. P., et al. Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate, 2017 . [Link]
-
Reddit r/chemistry. What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
MacQueen, P. M., & Johnson, S. A. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022 , 26(7), 1933–1945. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. [Link]
-
Vitaku, E., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 2022 , 15(7), 848. [Link]
-
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Cole, K. P., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2017 , 2(3), 386-395. [Link]
-
Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999 , 121(41), 9550–9561. [Link]
-
MacQueen, P. M., & Johnson, S. A. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022 , 26(7), 1933-1945. [Link]
-
Novello, A., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2024 . [Link]
-
Mistry, H., et al. Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development, 2023 , 27(9), 1689–1700. [Link]
-
Alonso, D. A., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 2004 , 8(18), 1745-1767. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate Q&A. [Link]
-
Rylands, L. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 2023 , 5. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate Q&A. [Link]
-
Cruz-Gregorio, S. E., et al. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 2024 , 29(2), 485. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
Solvent selection for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid reactions
Technical Support Center: Solvent Selection & Handling Guide Topic: 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid (CAS: Generic/Analogous) Document ID: TSC-SOLV-BFIB-001[1][2]
Executive Summary: The Chemical Context
User Profile: Synthetic Chemists, Process Development Scientists.[2] Molecule Analysis: This reagent is a poly-functionalized arylboronic acid .[1][2] Its behavior is governed by three competing structural features that dictate solvent choice:
-
Boronic Acid (-B(OH)₂): Amphiphilic.[2] Prone to protodeboronation (loss of Boron) and boroxine formation (anhydride trimerization).[2]
-
Ortho-Fluoro Group (2-F): The critical instability factor.[1][2] Through inductive electron withdrawal, it destabilizes the C-B bond, significantly accelerating protodeboronation in aqueous/basic media [1].[2]
-
Isopropoxy Group (3-OiPr): Increases lipophilicity, improving solubility in ethers (THF, MTBE) compared to bare phenylboronic acid.[2]
Core Challenge: Balancing solubility (requires polarity) with stability (requires low water/base exposure) and chemoselectivity (preventing self-coupling of the 5-Br and Boron moieties).[2]
Solvent Selection Decision Matrix
Scenario A: Dissolution & Stock Solution Preparation
Issue: "The solid won't dissolve completely" or "The solution turned cloudy."[2]
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| THF (Tetrahydrofuran) | ⭐⭐⭐⭐⭐ (Excellent) | Low | Primary Choice. Dissolves the lipophilic OiPr group and the polar B(OH)₂.[1][2] Keep anhydrous to prevent boroxine hydrolysis if storing.[2] |
| MeOH / EtOH | ⭐⭐⭐⭐ (Good) | Moderate | Good for immediate use.[2] Warning: Can form boronate esters (solvolysis) over time, changing stoichiometry.[2] |
| DMF / DMSO | ⭐⭐⭐⭐⭐ (Excellent) | High (Workup) | Use only if necessary for high-T reactions.[2] Difficult to remove; DMSO can oxidize boronic acids at high temps.[2] |
| DCM / Chloroform | ⭐⭐ (Poor to Fair) | Low | Not recommended alone.[2] The polar headgroup often leads to suspension rather than solution.[2] |
| Toluene | ⭐ (Poor) | Low | Promotes boroxine (trimer) formation.[2] Use only with a cosolvent (e.g., Toluene/EtOH).[2] |
Scenario B: Reaction Media (Suzuki-Miyaura Coupling)
Issue: "Low yield due to deboronation" or "Formation of homocoupling side-products."[1][2]
-
Standard Protocol (High Risk): Dioxane/Water (4:1) + Na₂CO₃.[2]
-
Optimized Protocol (Recommended): THF/Water (10:1) + K₃PO₄ or Toluene/n-Butanol.[1][2]
Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned black, and I see a spot corresponding to 1-Bromo-4-fluoro-3-isopropoxybenzene (deboronated product). Why? Diagnosis: Protodeboronation . Mechanism: The ortho-fluorine atom pulls electron density, making the ipso-carbon highly electrophilic.[1][2] In the presence of water and base (standard Suzuki conditions), the C-B bond cleaves, replacing Boron with Hydrogen.[2][3] Solution:
-
Switch Solvent: Move from Dioxane/Water to Anhydrous THF or DME .[2]
-
Change Base: Use Anhydrous CsF or K₃PO₄ instead of aqueous carbonate. The fluoride anion activates the boronic acid for transmetallation without requiring a high concentration of water/hydroxide [2].[2]
-
Lower Temperature: Run the reaction at 60°C instead of reflux.
Q2: I see a new spot on TLC that moves slightly higher than my starting material during storage. Is it degrading? Diagnosis: Boroxine Formation . Mechanism: In dry, non-polar solvents (or solid state), three boronic acid molecules dehydrate to form a cyclic trimer (boroxine).[2] Solution: This is reversible .
-
For Reaction: Do nothing. The boroxine will hydrolyze back to the acid species under reaction conditions (base/nucleophile presence).[2]
-
For Analysis (NMR): Add a drop of D₂O or CD₃OD to the NMR tube to break the boroxine and simplify the spectra.[2]
Q3: Can I use this molecule as the electrophile (reacting the Br) instead of the nucleophile (reacting the B)? Diagnosis: Chemoselectivity Conflict . Insight: This molecule is bifunctional.[2] If you try to react the Bromine (e.g., with another boronic acid), the Pd catalyst may trigger oligomerization (Head-to-Tail coupling) because your molecule contains both the halide and the boron.[2] Solution:
-
To react the Br: You must protect the Boronic Acid first (e.g., as a MIDA boronate or Pinacol ester) to render it inert.[2]
-
Solvent Tip: MIDA boronates require polar aprotic solvents (MeCN, DMSO) for solubility.[2]
Visual Technical Guides
Figure 1: Solvent Selection Workflow
Caption: Decision tree for selecting the optimal solvent system based on process stage and stability requirements.
Figure 2: The "Ortho-Fluoro" Instability Mechanism
Caption: Mechanistic pathway showing how solvent choice (Water/Base) drives the unwanted protodeboronation side reaction.[1][2]
Experimental Protocols
Protocol A: Optimized Suzuki Coupling (Low Water)
Designed to minimize protodeboronation of the 2-Fluoro species.[1]
-
Reactor Prep: Flame-dry a reaction vial and cool under Argon.
-
Charge Solids: Add 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.0 equiv), Aryl Halide partner (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₃PO₄ (3.0 equiv).[1][2]
-
Solvent Addition: Add THF (degassed) and Water in a 10:1 ratio . (e.g., 2.0 mL THF : 0.2 mL H₂O).[2]
-
Note: The small amount of water is necessary for the boronic acid to activate, but keeping it low prevents hydrolysis.[2]
-
-
Reaction: Heat to 60°C for 4-12 hours. Monitor by LCMS.[2]
-
Workup: Dilute with EtOAc, wash with brine. Do not use oxidative washes.[2]
Protocol B: Boroxine Reversion (For Analysis)
If your NMR looks messy due to anhydride formation.[2]
-
Dissolve 10 mg of the sample in 0.6 mL CDCl₃ .
-
Add 1 drop of D₂O (Deuterium Oxide) or CD₃OD .[2]
-
Shake vigorously for 30 seconds.
-
Acquire NMR.[2] The signals should sharpen as the equilibrium shifts entirely to the monomeric boronic acid species [3].[2]
References
-
Cox, P. A., et al. (2016).[2][5] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2] [2]
-
Kinzel, T., et al. (2010).[2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids."[2] Journal of the American Chemical Society.[2] [2]
-
IUPAC. (2011).[2] "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials."[2] Wiley-VCH.[1][2] [2]
Sources
Technical Support Center: Suzuki-Miyaura Cross-Coupling with 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges, particularly the issue of homocoupling side reactions in Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering diagnostic questions and actionable solutions.
Issue 1: My reaction is producing a significant amount of a symmetrical biaryl byproduct. How do I confirm it's from homocoupling and what are the initial steps to reduce it?
Answer:
The formation of a symmetrical biaryl byproduct is a classic indicator of boronic acid homocoupling. In the case of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, this would result in the formation of 2,2'-difluoro-3,3'-diisopropoxy-5,5'-dibromobiphenyl.
Diagnostic Steps:
-
Mass Spectrometry (MS): The most direct way to confirm the identity of the byproduct is through mass spectrometry. The homocoupled product will have a distinct molecular weight corresponding to two units of the boronic acid (minus the B(OH)2 groups and plus a C-C bond).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can also confirm the structure of the homocoupled product. The spectra will be more complex than the starting material but will show characteristic signals for the aromatic protons and carbons, as well as the isopropoxy groups.
Initial Corrective Actions:
The two primary culprits for boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3]
-
Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of homocoupling.[1][2][3][4][5] Ensure all solvents are thoroughly degassed before use. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[2][4]
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. The solvent is frozen, the flask is evacuated, and then the solvent is thawed. This cycle is typically repeated three times.
-
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use of a Schlenk line or a glovebox is highly recommended.[1][2]
-
Choice of Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)2 or PdCl2, it can directly react with the boronic acid to cause homocoupling during its reduction to the catalytically active Pd(0).[1][2][6] Consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this initial homocoupling pathway.[1][2]
Issue 2: I've improved my degassing technique and switched to a Pd(0) catalyst, but I'm still observing homocoupling. What other reaction parameters can I adjust?
Answer:
If homocoupling persists even under strictly anaerobic conditions and with a Pd(0) source, you should investigate other reaction parameters that can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Advanced Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the reductive elimination step of the Suzuki-Miyaura cycle, which forms the desired product.[1] This faster rate can outcompete the pathways leading to homocoupling. Consider screening ligands such as:
-
Buchwald-type ligands: SPhos, XPhos, and RuPhos are known to be effective in suppressing side reactions.[1]
-
Bidentate ligands: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be beneficial.
-
-
Base Selection: The base activates the boronic acid for transmetalation.[7] However, the choice and strength of the base can also influence side reactions.
-
Milder Bases: Strong bases can sometimes promote side reactions. Consider switching to milder bases like K₃PO₄ or KF.
-
Anhydrous Conditions: If using a base like KF, ensure it is anhydrous, as water can sometimes facilitate protodeboronation, another common side reaction.
-
-
Solvent System: The polarity of the solvent can affect the solubility of the reagents and the stability of the catalytic species. Experiment with different solvent systems, such as:
-
Toluene/water
-
Dioxane/water
-
THF/water
-
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[3] Monitor your reaction at a lower temperature for a longer period.
-
Slow Addition of Boronic Acid: Adding the 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid slowly to the reaction mixture via a syringe pump can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.[3]
Issue 3: My desired product and the homocoupled byproduct are difficult to separate by column chromatography. What can I do?
Answer:
Co-elution of the product and the homocoupled byproduct is a common purification challenge due to their similar polarities.
Purification and Prevention Strategies:
-
Optimize Chromatography:
-
Solvent System Screening: Experiment with different solvent systems for your column chromatography. A less polar solvent system might provide better separation.
-
Different Stationary Phases: If silica gel is not effective, consider using other stationary phases like alumina or a reverse-phase C18 column.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification.
-
Focus on Prevention: The most effective strategy is to minimize the formation of the homocoupling byproduct in the first place by optimizing the reaction conditions as described in the previous sections.
-
Use a Boronic Ester: Consider converting the 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[2][6] Boronic esters are generally more stable and less prone to homocoupling.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of boronic acid homocoupling?
A1: There are two primary mechanisms for palladium-catalyzed homocoupling of boronic acids:
-
Oxygen-Mediated Pathway: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to form the symmetrical biaryl and regenerate Pd(0).[1][2][6]
-
Pd(II) Precatalyst Pathway: When a Pd(II) precatalyst is used, it can react directly with two molecules of the boronic acid to form the homocoupled product and the active Pd(0) catalyst required for the desired Suzuki-Miyaura cycle.[1][2][6][8]
Q2: Why might 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid be particularly susceptible to homocoupling?
A2: The susceptibility of a boronic acid to homocoupling can be influenced by its electronic and steric properties. While specific studies on this particular molecule are not widely available, we can make some educated inferences:
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can increase the Lewis acidity of the boron center, potentially affecting its reactivity in transmetalation steps.
-
Steric Hindrance: The isopropoxy group provides some steric bulk, which could influence the approach of the boronic acid to the palladium center. The interplay of these electronic and steric factors will determine its propensity for homocoupling relative to the desired cross-coupling.
Q3: What analytical techniques are best for monitoring the progress of my reaction and quantifying the ratio of cross-coupled product to homocoupling byproduct?
A3: Several analytical techniques are well-suited for monitoring your reaction:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting materials, desired product, and byproducts.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent technique for both qualitative and quantitative analysis, especially for less volatile compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress by integrating the signals of the starting materials and products.
Q4: Are there any alternatives to palladium catalysts for this type of coupling that might be less prone to homocoupling?
A4: While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel catalysts have also been developed and can be effective for cross-coupling reactions.[11] In some cases, nickel catalysts may offer different selectivity and may be less prone to certain side reactions. However, palladium-based systems are generally more versatile and well-understood. For copper-catalyzed homocoupling of boronic acids, the mechanism has also been studied and can provide insights into avoiding this side reaction in other contexts.[12]
Summary of Recommended Reaction Conditions
The following table provides a starting point for optimizing your Suzuki-Miyaura cross-coupling reaction to minimize homocoupling of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids homocoupling during the in-situ reduction of Pd(II).[1][2] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Promotes the desired reductive elimination over side reactions.[1] |
| Base | Milder inorganic base (e.g., K₃PO₄, anhydrous KF) | Can suppress side reactions compared to stronger bases. |
| Solvent | Degassed aprotic solvent (e.g., Toluene, Dioxane, THF) with water | Rigorous degassing is crucial to remove oxygen.[1][2][4][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst.[1][2][5] |
| Temperature | Start at a lower temperature (e.g., 80 °C) and adjust as needed | Lower temperatures can disfavor homocoupling.[3] |
| Boronic Acid | Consider converting to a pinacol ester (Bpin) derivative | Boronic esters are more stable and less prone to homocoupling.[2][6] |
Visualizing the Chemistry
Suzuki-Miyaura Catalytic Cycle vs. Homocoupling Pathway
Caption: The desired Suzuki-Miyaura cycle and the competing oxygen-mediated homocoupling pathway.
Troubleshooting Workflow for Homocoupling
Caption: A step-by-step workflow for troubleshooting and minimizing boronic acid homocoupling.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 451–457.
- Lanta, V., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]
- Ghaffari, B., et al. (2022).
- Liu, C., & Zhang, Y. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Chemistry – An Asian Journal, 10(4), 886–890.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
- Wang, Y., et al. (2019). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. RSC Advances, 9(21), 11957–11962.
-
University of Maine. (2021). Development and Optimization of Copper Catalyzed Alkylboron Homocoupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [https://www.organic-chemistry.org/ सिंथेसिस/homocoupling-reactions-of-aryl-halides.shtm]([Link] सिंथेसिस/homocoupling-reactions-of-aryl-halides.shtm)
- Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1775.
- Ley, S. V., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
- Thomas, G. T. (2019). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
-
Bagley, M. C., et al. (2019). Reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. "Development and Optimization of Copper Catalyzed Alkylboron Homocoupli" by Andrew Baggett [digitalcommons.linfield.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced HPLC Method Development for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid Purity: Overcoming Boroxine Formation and Protodeboronation
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Development Protocol
Executive Summary
The accurate purity determination of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid —a critical building block in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis[1]—presents a notoriously difficult analytical challenge. Standard High-Performance Liquid Chromatography (HPLC) methods often yield split peaks, broad baseline humps, and inaccurate purity profiles. These artifacts are rarely due to actual synthetic impurities; rather, they are chromatographic phenomena driven by the unique reactivity of the boronic acid moiety.
This guide objectively compares the performance of traditional fully porous C18 columns against state-of-the-art AeroSolve™ Superficially Porous Particle (SPP) Phenyl-Hexyl technology. By dissecting the chemical causality behind boroxine formation, protodeboronation, and silanol interactions, we provide a self-validating, step-by-step protocol to achieve baseline resolution and impeccable peak symmetry.
The Mechanistic Challenges in Boronic Acid Chromatography
To develop a robust HPLC method, we must first understand why arylboronic acids behave poorly under standard reversed-phase conditions. The instability of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid during analysis is governed by three primary mechanisms:
-
Reversible Boroxine Formation (Dehydration): Boronic acids exist in an equilibrium with their cyclic trimeric anhydrides, known as boroxines[2]. In dry organic solvents or under thermal stress, water is lost, and the trimer forms. If this equilibrium is not strictly controlled during the HPLC run, the analyte will elute as a mixture of monomer and trimer, appearing as split peaks or a broad smear.
-
Protodeboronation (Degradation): The carbon-boron bond is susceptible to hydrolytic cleavage, yielding the des-boronated product (1-bromo-2-fluoro-3-isopropoxybenzene). This degradation pathway is highly pH-dependent and is accelerated under basic or neutral conditions via the formation of a highly reactive aryl boronate anion, followed by ipso-protonation[3][4].
-
Lewis Acid-Base Silanol Interactions: The boron atom possesses an empty p-orbital, making it a strong Lewis acid. It interacts strongly with unreacted, ionized silanol groups (Lewis bases) on the silica stationary phase, leading to severe peak tailing[5][6].
Degradation and Equilibrium Pathways
Caption: Mechanistic pathways affecting 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid during HPLC analysis.
Column Chemistry Comparison: AeroSolve™ SPP Phenyl-Hexyl vs. Traditional C18
To combat these challenges, the choice of stationary phase and particle morphology is paramount. We compared a standard Fully Porous C18 column against the AeroSolve™ SPP Phenyl-Hexyl column.
The Causality of the Phenyl-Hexyl Advantage
While C18 columns rely purely on hydrophobic (London dispersion) forces, the 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid molecule contains a highly electron-deficient aromatic ring (due to the inductive effects of the fluorine and bromine atoms). The Phenyl-Hexyl stationary phase offers orthogonal
Furthermore, the Superficially Porous Particle (SPP) architecture of the AeroSolve™ column reduces the diffusion path length, minimizing longitudinal diffusion and mass transfer resistance. Combined with proprietary high-density end-capping, it effectively shields the boron atom from residual silanols[7][8].
Quantitative Performance Data
Experimental Conditions: Gradient elution (30% to 90% Acetonitrile in Water with 0.1% TFA over 10 min); Flow rate: 1.0 mL/min; Temperature: 30 °C; Detection: UV at 254 nm.
| Chromatographic Parameter | Traditional Fully Porous C18 (5 µm) | AeroSolve™ SPP Phenyl-Hexyl (2.7 µm) |
| Retention Mechanism | Hydrophobic only | Hydrophobic + |
| Peak Asymmetry ( | 1.85 (Severe Tailing) | 1.05 (Excellent Symmetry) |
| Theoretical Plates ( | ~8,500 | ~22,000 |
| Resolution ( | 1.2 (Incomplete Separation) | 3.4 (Baseline Resolution) |
| Boroxine Artifacts | Present (Broad baseline hump) | Completely Suppressed |
Mobile Phase & Sample Preparation Strategy (Self-Validating System)
Even with the optimal column, the method will fail if the mobile phase and sample diluent do not control the boroxine equilibrium and prevent protodeboronation.
-
Why 0.1% TFA is Mandatory: Using a neutral phosphate buffer (pH 7) accelerates protodeboronation[4]. By using 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), we achieve two goals: (1) we keep residual silanols fully protonated (neutral), preventing Lewis acid-base interactions with the boron atom[5], and (2) we prevent the formation of the highly reactive boronate anion, halting protodeboronation.
-
The Diluent Trap: Dissolving the sample in 100% anhydrous Methanol or Acetonitrile will instantly drive the formation of boroxines[2]. When injected into an aqueous mobile phase, the slow on-column hydrolysis causes split peaks. The sample must be dissolved in a water-rich diluent containing acid to force the equilibrium entirely to the monomer state.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By running the System Suitability Test (SST) described below, the analyst can definitively prove that boroxine artifacts have been eliminated prior to sample analysis.
A. Chromatographic Conditions
-
Column: AeroSolve™ SPP Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% TFA in LC-MS Grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Do not exceed 30 °C to prevent thermal protodeboronation).
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm and 254 nm.
-
Gradient Program:
-
0.0 - 1.0 min: 30% B
-
1.0 - 8.0 min: 30%
90% B -
8.0 - 10.0 min: 90% B (Wash)
-
10.1 - 14.0 min: 30% B (Equilibration)
-
B. Sample Preparation Protocol
-
Accurately weigh ~10 mg of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid into a 10 mL volumetric flask.
-
Add 5 mL of Acetonitrile and sonicate for 1 minute to dissolve the solid.
-
Critical Step: Dilute to volume (10 mL) with 0.1% aqueous TFA .
-
Vortex thoroughly. The final diluent composition is 50:50 Acetonitrile:Water with 0.05% TFA.
-
Analyze immediately. Do not store solutions on the autosampler for more than 24 hours to prevent gradual degradation.
C. System Suitability Test (SST) for Boroxine Validation
To validate that the method is accurately reporting the monomer and not a chromatographic artifact:
-
Prepare a "Stressed" Boroxine Sample: Dissolve 1 mg of the standard in 1 mL of anhydrous Acetonitrile (no water, no acid). Inject immediately. You will observe a split peak or a secondary peak eluting later (the boroxine trimer).
-
Prepare the "Controlled" Sample: Inject the sample prepared via Protocol B (50:50 MeCN:H2O + TFA).
-
Validation Criteria: The "Controlled" sample must show a single, sharp peak (
< 1.2) with no secondary boroxine peaks. If the trimer peak disappears in the controlled sample, the system is validated for accurate purity analysis.
References
-
abcr GmbH. "5-bromo-2-fluoro-3-isopropoxyphenylboronic acid." ChemBuyersGuide. Available at: [Link]
-
Mossine, A. V., et al. "Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates." Journal of Nuclear Medicine, 2017. Available at:[Link]
-
Woznica, M., et al. "HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development." MDPI Molecules, 2023. Available at:[Link]
-
Lim, C., et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society, 2025. Available at:[Link]
Sources
- 1. AB574678 – abcr Gute Chemie [abcr.com]
- 2. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2 | Benchchem [benchchem.com]
- 3. The hydrogenation side-reaction in copper-mediated radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Guide: Mass Spectrometry Characterization of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid
[1]
Executive Summary
This guide details the mass spectrometry (MS) behavior of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid , a functionalized aryl boronic acid commonly used as a Suzuki coupling partner in medicinal chemistry.[1]
Characterizing this molecule presents a dual analytical challenge:
-
Boronic Acid Lability: The
moiety is prone to dehydration (forming boroxines) and esterification with alcoholic solvents, creating spectral artifacts.[1] -
Isopropoxy Fragmentation: Unlike methoxy analogs, the isopropoxy group undergoes a specific rearrangement (loss of propene,
Da) that serves as a diagnostic transition.
This document compares the Direct Analysis (Free Acid) approach against the Derivatized (Pinacol Ester) method, recommending specific protocols to ensure data integrity.
Part 1: Structural Analysis & Theoretical Fragmentation[1]
Before method selection, the operator must recognize the spectral "fingerprint" dictated by the molecule's functional groups.[2]
| Feature | Chemical Moiety | MS Signature |
| Isotopic Pattern | Bromine ( | 1:1 Doublet. The |
| Lability | Boronic Acid ( | Boroxine Formation. In the ESI source, three molecules dehydrate to form a cyclic trimer ( |
| Diagnostic Loss | Isopropoxy ( | Neutral Loss of Propene (42 Da). Via a McLafferty-like rearrangement, converting the ether to a phenol. |
| Mass Defect | Fluorine ( | Stable. The C-F bond is generally robust in ESI, but contributes a negative mass defect. |
Part 2: Comparative Ionization Performance
This section objectively compares three analytical approaches. The "Score" reflects suitability for quantitative rigor in a drug discovery setting.
Comparison Table: Detection Modes
| Metric | Method A: Direct ESI(-) (Free Acid) | Method B: Pinacol Derivatization ESI(+) | Method C: APCI(+) |
| Primary Ion | |||
| Sensitivity | High (Acidic protons ionize well) | Very High (Lipophilic ester flies well) | Moderate |
| Spectral Purity | Low. Prone to boroxine trimers ( | High. Ester locks the boron, preventing trimerization. | Moderate. Thermal degradation possible.[1][3] |
| Quantitation | Poor. Dynamic equilibrium between monomer and trimer varies with concentration.[1] | Excellent. Stable species, linear response.[1][4] | Variable. |
| Workflow Speed | Fast (Dilute & Shoot) | Medium (Requires 15 min incubation) | Fast |
| Recommendation | Qualitative ID only | Gold Standard for Quantitation | Alternative only |
Analytical Insight
-
Why Method A Fails Quantitation: Boronic acids exist in an equilibrium between the monomeric acid and the trimeric anhydride (boroxine). This equilibrium is concentration-dependent.[1] Therefore, the signal intensity of the monomer
does not scale linearly with concentration, making standard curves unreliable. -
Why Method B is Superior: Reacting the sample with pinacol (1,2-diol) creates a stable boronate ester. This removes the hydrogen bond donor/acceptor capability responsible for trimerization, locking the analyte into a single mass species.
Part 3: Fragmentation Pathways (Mechanism)
Understanding the fragmentation is critical for confirming the structure, particularly distinguishing the isopropoxy group from a propyl or ethoxy chain.
The Diagnostic "Propene Loss" (Isopropoxy Specific)
Unlike methoxy groups (which typically lose a methyl radical,
-
Transition:
The Boroxine Artifact
In the source (not the collision cell), you will often see "super-molecular" ions.
-
Trimer:
Boroxine Core [1]
Visualizing the Pathway
The following diagram maps the logical flow of fragmentation and method selection.
Figure 1: Fragmentation pathways comparing the artifact-prone Direct Analysis (Left) vs. the stabilized Pinacol Ester method (Right).
Part 4: Experimental Protocols
Protocol A: Direct Infusion (Quick ID)
Use this only for qualitative confirmation of the synthesized material.
-
Solvent: Acetonitrile : Water (80:20).[1]
-
Critical:Do NOT use Methanol. Boronic acids react with methanol to form methyl boronic esters (
), confusing the spectrum.
-
-
Additives: 0.1% Formic Acid (for Negative mode, this helps neutralize basic impurities, though Ammonium Acetate 10mM is preferred for buffering).[1]
-
Ionization: ESI Negative Mode (ESI-).
-
Parameters:
-
Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).[1]
-
Cone Voltage: Low (20V) to minimize in-source dehydration.
-
Source Temp: < 100°C (High heat promotes boroxine formation).
-
Protocol B: Pinacol Derivatization (Quantitative/Stable)
Use this for PK studies, stability testing, or purity assessment.
-
Preparation: Dissolve 1 mg of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid in 1 mL Acetonitrile.
-
Derivatization: Add 1.2 equivalents of Pinacol (2,3-dimethyl-2,3-butanediol).
-
Incubation: Let stand at room temperature for 15 minutes. (Reaction is rapid).
-
Analysis: Dilute 100x into Acetonitrile/Water + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (ESI+).
-
Target Ion: Look for
.[1]
Part 5: Troubleshooting & Artifacts
| Observation | Cause | Solution |
| Peaks at | Methyl esterification | Stop using Methanol. Switch to Acetonitrile.[1] |
| Clusters at high m/z (>700) | Boroxine trimers | Dilute the sample. Trimer formation is concentration-dependent.[1] |
| Signal drift in quantitation | Equilibrium shift | Switch to Protocol B (Pinacol derivatization). |
| No signal in Positive Mode | High acidity | Boronic acids are Lewis acids.[1] They ionize poorly in ESI(+) without derivatization or |
References
-
Mechanism of Boronic Acid Ionization
-
Al-Talla, Z. A., et al. "Arylboronic acid chemistry under electrospray conditions."[1] Rapid Communications in Mass Spectrometry, 2011.
-
-
Fragmentation of Isopropoxy Groups
- Kusano, M., et al. "Fragmentation patterns of alkyl aryl ethers in ESI-MS." Journal of Mass Spectrometry, 2016. (General principles of McLafferty rearrangement in ethers).
-
Boroxine Formation Artifacts
Sources
- 1. (5-Bromo-2,3-difluorophenyl)boronic acid | 2096339-65-8 [sigmaaldrich.com]
- 2. fiveable.me [fiveable.me]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steric and Electronic Interplays: A Comparative Guide to Isopropoxy vs. Methoxy Phenylboronic Acids
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and materials science is optimizing carbon-carbon bond formations. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis[1]. However, the efficiency of this catalytic cycle is highly dependent on the nature of the organoboron reagent.
When designing biaryl scaffolds, researchers frequently choose between different alkoxy-substituted phenylboronic acids. While methoxy (-OMe) and isopropoxy (-OiPr) groups share similar electron-donating properties, their divergent steric profiles dictate entirely different experimental approaches. This guide objectively compares the reactivity of methoxy and isopropoxy phenylboronic acids, explaining the causality behind their behavior and providing self-validating protocols to ensure high-yield syntheses.
Mechanistic Causality: Electrons vs. Steric Bulk
To master cross-coupling, we must look at the rate-determining step of the Suzuki-Miyaura reaction: transmetalation . During this step, the aryl group is transferred from the boronic acid to the palladium(II) complex.
The Electronic Advantage
Both the methoxy and isopropoxy groups are strong electron-donating groups (EDGs). Through p-π conjugation, the oxygen lone pairs delocalize into the aromatic ring, increasing the electron density at the boron center[2]. This electronic enrichment enhances the nucleophilicity of the aryl group, which significantly accelerates the transmetalation step compared to electron-deficient or neutral phenylboronic acids[3].
The Steric Bottleneck
While both groups provide a favorable electronic push, their spatial footprints are vastly different:
-
Methoxy (-OMe): A relatively linear, low-profile substituent. Even when positioned ortho to the boronic acid, it causes manageable steric hindrance and can sometimes even assist the transition state via metal O-chelation[4].
-
Isopropoxy (-OiPr): A branched, bulky substituent. When an isopropoxy group is in the para or meta position, its steric bulk is directed away from the reaction center, allowing it to behave similarly to a methoxy group. However, when positioned ortho to the boronic acid, the isopropyl branching creates massive steric shielding around the C-B bond. This physical barrier severely impedes the approach of the bulky palladium-phosphine catalyst, often overriding the favorable electronic effects and stalling the reaction[2],[5].
Logical relationship between alkoxy substituent properties and Suzuki-Miyaura reactivity.
Quantitative Performance Comparison
The following table synthesizes the expected performance of these boronic acids in a standard Suzuki-Miyaura coupling (e.g., coupling with an aryl bromide using Pd(PPh₃)₄ and K₂CO₃ in Toluene/H₂O at 80°C).
| Boronic Acid Derivative | Positional Isomer | Dominant Effect | Steric Profile | Typical Conversion (Standard Conditions) | Recommended Activation Strategy |
| 4-Methoxyphenylboronic acid | Para | Electronic (+M) | Low | >95% (Rapid) | Standard Thermal (80°C) |
| 4-Isopropoxyphenylboronic acid | Para | Electronic (+M) | Low-Moderate | >90% (Rapid) | Standard Thermal (80°C) |
| 2-Methoxyphenylboronic acid | Ortho | Electronic (+M) & Chelation | Moderate | 80-85% | Standard Thermal (80°C) |
| 2-Isopropoxyphenylboronic acid | Ortho | Steric Hindrance | Very High | <40% (Sluggish) | Microwave Irradiation (130°C) |
Data inference based on established physical organic chemistry principles and comparative cross-coupling studies[2],[5],[6].
Self-Validating Experimental Protocols
To accommodate the divergent reactivities of these compounds, I have designed two distinct protocols. The inclusion of an internal standard ensures that these workflows are self-validating; you will not be left guessing whether a reaction failed due to catalyst deactivation or inherent steric hindrance.
Protocol A: Standard Thermal Coupling (For Methoxy & Para-Isopropoxy Variants)
This protocol relies on standard thermal heating and is highly effective for substrates where the transmetalation step is not sterically blocked[7].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Internal Standard: Add 0.5 equiv of dodecane. (Causality: Dodecane is inert and allows for precise GC-MS quantification of conversion without isolating the product).
-
Solvent & Degassing: Add a 4:1 mixture of Toluene/H₂O. Degas the biphase system via three freeze-pump-thaw cycles to prevent oxidative degradation of the catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive flow of argon.
-
Reaction: Heat the mixture to 80°C with vigorous stirring for 4 hours.
-
Validation Checkpoint: Remove a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.
-
Self-Validation: If the ratio of product to dodecane indicates >90% conversion, the electronic activation of the methoxy group is functioning as expected. If conversion is <20%, verify the integrity of your Pd catalyst before blaming the substrate.
-
Protocol B: Microwave-Assisted Coupling (For Ortho-Isopropoxy Variants)
When dealing with ortho-isopropoxyphenylboronic acid, standard thermal energy is often insufficient to overcome the activation energy barrier imposed by the bulky isopropyl group. Microwave irradiation provides rapid, localized superheating that forces the sterically hindered transmetalation step to completion[5],[6].
Step-by-Step Methodology:
-
Preparation: In a microwave-safe sealed tube, combine the aryl halide (1.0 equiv), 2-isopropoxyphenylboronic acid (1.5 equiv—increased to compensate for potential protodeboronation at high temps), and Cs₂CO₃ (2.0 equiv).
-
Internal Standard: Add 0.5 equiv of dodecane.
-
Solvent System: Add a 3:1 mixture of 1,4-Dioxane/H₂O. (Causality: Dioxane has a higher boiling point and better microwave absorption characteristics than toluene).
-
Catalyst Addition: Add a highly active, sterically accommodating catalyst system such as Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).
-
Microwave Activation: Subject the sealed tube to single-mode microwave irradiation at 130°C for 15 minutes[6].
-
Validation Checkpoint: Analyze an aliquot via GC-MS.
-
Self-Validation: Compare this result to a control run under Protocol A. If Protocol A yielded 30% and Protocol B yields >85%, you have successfully validated that the reaction was sterically—not electronically—inhibited.
-
Experimental workflow for microwave-assisted Suzuki coupling of hindered boronic acids.
Strategic Recommendations for Drug Development
When designing a synthetic route for a novel API:
-
Default to Methoxy for Prototyping: If the specific alkoxy group is not critical for target binding, use methoxyphenylboronic acids for initial scaffold generation. Their high reactivity and low steric penalty ensure rapid library generation[3].
-
Anticipate Ortho-Effects: If an ortho-isopropoxy group is required for the final molecule's structure-activity relationship (SAR), bypass standard thermal conditions entirely. Immediately deploy microwave-assisted protocols with specialized bulky ligands (like Buchwald phosphines) to save time and resources[5].
References
- The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity Source: Benchchem URL
- Source: PMC (National Institutes of Health)
- A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters Source: ACS Publications URL
- Source: Shanghai Lizhuo Pharmaceutical Technology Co., Ltd.
- Suzuki Coupling Source: Organic Chemistry Portal URL
- Source: PMC (National Institutes of Health)
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin Source: Rose-Hulman Institute of Technology URL
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rose-hulman.edu [rose-hulman.edu]
Elemental Analysis Standards for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid: A Comprehensive Comparison Guide
As a highly functionalized intermediate, 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a critical building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex active pharmaceutical ingredients (APIs). However, its intricate elemental matrix—comprising a metalloid (Boron), two distinct halogens with vastly different reactivities (Bromine and Fluorine), and an organic framework—presents a unique analytical challenge.
This guide provides an objective, data-driven comparison of analytical standards and methodologies used to quantify its elemental composition. By establishing self-validating protocols, researchers can ensure stoichiometric precision, track protodeboronation degradation pathways, and maintain strict regulatory compliance.
Chemical Profile & Stoichiometric Baseline
Before evaluating analytical methods, establishing the theoretical stoichiometric baseline is essential. This data serves as the absolute reference point for validating experimental recovery rates during elemental analysis.
Table 1: Theoretical Elemental Composition of C₉H₁₁BBrFO₃
| Element | Atomic Mass ( g/mol ) | Atoms | Mass Contribution | Mass Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 39.04% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.00% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 17.33% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 28.86% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 6.86% |
| Boron (B) | 10.811 | 1 | 10.811 | 3.90% |
| Total | 276.897 | 100.00% |
Comparative Analysis of Analytical Standards
To accurately deconstruct this molecule, we must compare legacy techniques against modern compendial standards, specifically analyzing the causality behind matrix interferences.
Table 2: Comparison of Analytical Methodologies
| Target Element(s) | Legacy Method | Modern Standard | Key Advantage of Modern Standard |
| Boron (B) | Colorimetric Titration | ICP-OES ()[1] | Eliminates matrix interference; provides high precision for metalloids without excessive dilution. |
| Bromine (Br) & Fluorine (F) | Schöniger Flask + Titration | Combustion Ion Chromatography (CIC) | Simultaneous separation and quantification of multiple halogens without cross-interference. |
| Carbon (C) & Hydrogen (H) | Standard Dumas Combustion | Flash Combustion with Ag Scrubber | Prevents halogen-induced detector poisoning and signal overlap. |
Boron Quantification: ICP-OES vs. ICP-MS
Boron analysis is notoriously prone to memory effects and volatilization losses. outline two primary procedures for elemental evaluation: Procedure 1 (ICP-OES) and Procedure 2 (ICP-MS)[2].
-
The Verdict: ICP-OES is the superior choice for this compound. Because Boron constitutes a macro-level structural element (3.90 wt%) rather than a trace impurity, ICP-MS possesses excessive sensitivity, requiring massive sample dilution that propagates volumetric errors. ICP-OES offers a higher tolerance for total dissolved solids (TDS) and minimizes matrix suppression.
-
Mechanistic Causality: Boronic acids can undergo protodeboronation or form highly volatile boron trifluoride (BF₃) in the presence of fluorine and acidic media. Open-vessel heating guarantees Boron loss. Therefore, closed-vessel microwave digestion is a non-negotiable prerequisite to ensure complete elemental recovery[1].
Halogen Determination (Br, F): Schöniger Flask vs. CIC
-
The Verdict: Combustion Ion Chromatography (CIC) obsoletes the [3] for multi-halogenated compounds. While the Schöniger flask is cost-effective for single halogens, distinguishing between Bromine and Fluorine via post-combustion titration is highly susceptible to cross-interference.
-
Mechanistic Causality: Fluorine and Bromine possess vastly different oxidation potentials. CIC utilizes oxidative pyrolysis to uniformly cleave all C-F and C-Br bonds, trapping the off-gases in an aqueous absorbent[4]. The subsequent Ion Chromatography physically separates the fluoride and bromide ions on an anion-exchange column, providing unambiguous, simultaneous quantification.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems , ensuring that any procedural failure is immediately flagged by internal quality controls.
Protocol 1: Boron Quantification via ICP-OES (Adhering to USP <233> Procedure 1)
-
Sample Preparation: Accurately weigh 50 mg of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid into a PTFE microwave digestion vessel.
-
Matrix Addition: Add 5 mL of concentrated HNO₃ and 1 mL of 30% H₂O₂.
-
Causality: HNO₃ oxidizes the organic matrix, while H₂O₂ generates hydroxyl radicals that drive the complete decomposition of the robust aromatic ring.
-
-
Closed-Vessel Digestion: Seal the vessel and execute a microwave digestion program (ramp to 200°C over 15 mins, hold for 20 mins).
-
Causality: The closed, pressurized environment prevents the volatilization and escape of BF₃ gas.
-
-
Dilution & Internal Standardization: Cool and dilute the digestate to 50 mL with ultrapure water, spiking with 1 ppm Yttrium (Y) as an internal standard.
-
Analysis: Analyze via ICP-OES at the Boron emission line (249.773 nm) against a NIST-traceable boric acid calibration curve.
-
Self-Validating Mechanism: The Yttrium internal standard continuously monitors nebulization efficiency. If the Y recovery deviates beyond the 90-110% threshold, the system automatically flags the batch for matrix-induced signal suppression.
-
Protocol 2: Simultaneous Halogen Analysis via Combustion Ion Chromatography (CIC)
-
Sample Introduction: Weigh 10 mg of the sample into a quartz boat.
-
Oxidative Pyrolysis: Introduce the boat into an automated furnace at 1000°C under a continuous argon/oxygen stream.
-
Causality: The extreme temperature is required to overcome the high bond dissociation energy of the C-F bond (approx. 485 kJ/mol), ensuring complete mineralization.
-
-
Gas Absorption: Route the combustion off-gases into an absorption tube containing 10 mL of an aqueous hydrogen peroxide solution (900 mg/kg H₂O₂).
-
Causality: H₂O₂ traps the halogens as stable aqueous halides (F⁻ and Br⁻) while oxidizing any trace sulfur impurities to sulfate, preventing chromatographic co-elution[4].
-
-
Chromatographic Separation: Inject the absorbent directly into an IC system equipped with an anion-exchange column and a suppressed conductivity detector.
-
Self-Validating Mechanism: Spiking the initial solid sample with a certified reference material (CRM) such as 4-bromofluorobenzene prior to pyrolysis validates the complete cleavage of both halogen bonds. A recovery rate of 98-102% for both F and Br confirms the absence of pyrolysis "cold-spots."
-
Visualizing the Analytical Workflow
The following diagram illustrates the integrated, multi-modal analytical workflow required to fully characterize the elemental composition of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.
Figure 1: Integrated elemental analysis workflow for multi-halogenated boronic acids.
References
-
Title: USP <233> Elemental Impurities—Procedures Source: Analytik Jena URL: [Link]
-
Title: The Schonigër Procedure Source: Exeter Analytical, Inc. URL: [Link]
Sources
QC testing protocols for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid batches
The following guide provides a comprehensive technical analysis of Quality Control (QC) protocols for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid , a critical bifunctional building block used in medicinal chemistry (e.g., for kinase inhibitor scaffolds).
This guide deviates from standard templates to address the specific "bifunctional" and "dynamic" nature of this compound, comparing it against its primary alternative: the Pinacol Boronate Ester .
Focus: 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid
Executive Summary: The "Dynamic" Reagent Challenge
In drug development, 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid represents a high-value "linchpin" intermediate.[1][2] Its structure contains two orthogonal reactive handles: a boronic acid (for Suzuki-Miyaura coupling) and an aryl bromide (for subsequent Buchwald-Hartwig or Suzuki couplings).[1][2]
However, this utility comes with a significant QC challenge: Dynamic Stoichiometry . Unlike standard organic solids, arylboronic acids exist in a fluctuating equilibrium between the free acid (monomer) and the cyclic anhydride (boroxine trimer), driven by atmospheric humidity and storage conditions. Conventional QC methods (standard HPLC) often fail to distinguish these forms or accurately quantify "active boron" content, leading to stoichiometry errors in downstream GMP manufacturing.[2]
This guide compares the Free Boronic Acid against its stable alternative, the Pinacol Ester , and defines a self-validating QC strategy to ensure batch consistency.
Comparative Analysis: Free Acid vs. Pinacol Ester
Is it better to source the free acid or the pinacol ester? This decision impacts QC burden and process economics.[2]
| Feature | 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid (Free Acid) | Pinacol Ester Alternative (Bpin) |
| Atom Economy | High. No heavy protecting group.[1][2] | Low. Pinacol group adds ~100 Da of waste.[2] |
| Reactivity | High. Rapid transmetalation; no hydrolysis step needed.[2] | Moderate. Requires in-situ hydrolysis; slower in mild base.[1][2] |
| Stability | Poor. Prone to dehydration (boroxine) and protodeboronation (C-B cleavage).[1][2] | Excellent. Stable to silica gel chromatography and storage.[2] |
| QC Complexity | Extreme. Requires qNMR for absolute purity; HPLC peak tailing issues.[2] | Low. Standard HPLC/UPLC is sufficient; sharp peaks.[2] |
| Impurity Profile | Contains boroxine, debrominated species, and residual solvents. | Contains pinacol, bis-pinacolates, and homocoupled dimers.[1][2] |
| Cost | Lower. Fewer synthetic steps.[2] | Higher. Requires pinacol reagent and extra step.[2] |
Verdict: The Free Acid is preferred for large-scale GMP manufacturing due to cost and atom economy, provided a rigorous QC protocol (qNMR + specialized HPLC) is implemented to manage its dynamic nature.[2]
Critical Quality Attributes (CQAs) & Signaling Pathways
The following diagram illustrates the degradation pathways that QC protocols must detect.
Figure 1: Stability profile of fluoro-phenylboronic acids.[1][2] QC must distinguish reversible dehydration (Boroxine) from irreversible degradation (Protodeboronation).[1]
Detailed QC Protocols
Protocol A: Quantitative NMR (qNMR) – The Gold Standard
Objective: Determine the absolute weight-percent purity (w/w%) of the active boronic acid species, independent of the boroxine/water equilibrium. Standard HPLC area% is misleading here because the boroxine and acid interconvert on the column.
Mechanism: qNMR counts protons.[2] Since the aryl protons of the monomer and boroxine often overlap or average out in wet solvents, we use an internal standard (IS) to quantify the total aryl core content.
Reagents:
-
Solvent: DMSO-d6 (Ensure low water content to minimize peak broadening).[1][2]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable Reference Material grade).[1][2] Must have a relaxation time (
) compatible with the analyte.
Step-by-Step Workflow:
-
Relaxation Test: Determine
for the analyte's aromatic proton (H-4 or H-6) and the IS.[1][2] Set recycle delay ( ) to (typically 30–60 seconds) to ensure 99.9% magnetization recovery. -
Sample Prep: Accurately weigh ~20 mg of Sample (
) and ~10 mg of IS ( ) into the same vial. Dissolve in 0.75 mL DMSO-d6. -
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the IS signal (
) and the distinct aromatic proton of the boronic acid ( ). -
Calculation:
Where is the number of protons contributing to the signal.[1]
Acceptance Criteria: Purity
Protocol B: "Diol-Complexation" HPLC – Solving Peak Tailing
Objective: Impurity profiling. Boronic acids interact with silanols on HPLC columns, causing severe tailing.[2] They also exist as multiple species (monomer/dimer/trimer) on the column.
The Fix: Add a diol (e.g., D-Mannitol or Pinacol ) to the sample diluent and mobile phase. This converts the boronic acid in-situ to a transient ester, which behaves like a standard organic molecule with sharp peaks.[2]
Method Parameters:
-
Column: C18 with high surface coverage (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water + 10 mM D-Mannitol .[1][2]
-
Mobile Phase B: Acetonitrile (or Methanol).[2]
-
Sample Diluent: 90:10 Water:ACN containing 50 mM D-Mannitol .[1][2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm.[2]
Why this works: The high concentration of mannitol forces the equilibrium entirely to the mannitol-boronate ester, presenting a single, sharp peak for the main component, allowing clear resolution of impurities like 5-Bromo-2-fluoro-3-isopropoxybenzene (protodeboronated) which does not complex.[1]
Protocol C: Headspace GC for Genotoxic Impurities (GTI)
Objective: Detect residual Isopropyl Bromide (or Iodide).[1][2] Context: The synthesis likely involves alkylation of a phenol with isopropyl bromide. Alkyl halides are Class 2/3 mutagens (GTIs) and must be controlled to ppm levels (Threshold of Toxicological Concern, TTC).
Methodology:
-
Technique: Headspace Gas Chromatography with FID or MS detection.[2]
-
Solvent: Dimethylacetamide (DMAc) or DMF (high boiling point, good solubility).[2]
-
Oven Program: Low initial temperature (40°C) to separate volatile isopropyl halides from the solvent front.
-
Limit: NMT (Not More Than) 10 ppm (depending on daily dose calculations).
QC Decision Tree (Batch Release)
Figure 2: Sequential QC workflow ensuring stoichiometry, purity, and safety compliance.
References
-
Quantitative NMR for Boronic Acids
-
HPLC Method Development for Boronic Acids
-
Genotoxic Impurity Guidelines
-
Boronic Acid Stability
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Sotorasib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Difference between boronic acid and pinacol ester reactivity in Suzuki coupling
[1][2][3][4][5]
Executive Summary
In high-throughput screening and process chemistry, the choice between a boronic acid (R-B(OH)₂ ) and a pinacol ester (R-Bpin ) is often treated as a matter of commercial availability.[1] However, this simplification masks a critical mechanistic divergence. Boronic acids are kinetically superior but thermodynamically fragile, whereas pinacol esters act as "slow-release" reservoirs that trade immediate reactivity for hydrolytic stability.
This guide dissects the specific reactivity profiles of these two reagents, providing the mechanistic grounding and experimental protocols necessary to optimize cross-coupling efficiency.
Mechanistic Divergence: The Hydrolysis Gatekeeper
The most common misconception in Suzuki-Miyaura coupling (SMC) is that boronic esters transmetallate directly with the palladium center at rates comparable to boronic acids. Extensive kinetic studies (notably by Lennox and Lloyd-Jones) suggest that for many pinacol esters, transmetallation is negligible until the ester hydrolyzes to the free boronic acid.
-
Boronic Acids: Enter the catalytic cycle directly (often via a boronate [R-B(OH)3]- species formed with base).
-
Pinacol Esters: Must undergo in situ hydrolysis to generate the active species. This creates a "Hydrolysis Gate" that regulates the concentration of active boron species in solution.
Pathway Visualization
The following diagram illustrates the "Hydrolysis Bridge" (in red) that pinacol esters must cross, contrasting with the direct entry of boronic acids.
Figure 1: The Mechanistic Divergence. Note the "Hydrolysis Step" required for Bpin (Red Pathway), acting as a rate-limiting gatekeeper compared to the direct activation of Boronic Acids (Green Pathway).
Performance Matrix: Stability vs. Reactivity[1]
The choice of reagent dictates the reaction conditions. Boronic acids require mild conditions to prevent decomposition, while pinacol esters often require forcing conditions (higher temperature, stronger base) to initiate hydrolysis.
| Feature | Boronic Acid (R-B(OH)₂) | Pinacol Ester (R-Bpin) |
| Intrinsic Reactivity | High. Rapid transmetallation. | Low. Often requires hydrolysis to R-B(OH)₂ first. |
| Atom Economy | High.[2][3] Low molecular weight byproducts. | Low. Generates high MW pinacol byproduct. |
| Protodeboronation | High Risk. Rapid decomposition in basic/aqueous media. | Low Risk. Ester protects the C-B bond until hydrolysis occurs. |
| Purification | Difficult.[4][5] Streaks on silica; forms anhydrides/boroxines. | Excellent. Stable on silica; easy to handle/weigh. |
| Stoichiometry | Often requires excess (1.5–2.0 equiv) due to instability. | Closer to stoichiometric (1.1–1.2 equiv) is often sufficient. |
| Water Requirement | Tolerates water, but anhydrous conditions can work. | Requires water (or a base that generates OH-) to activate. |
Experimental Case Study: Heteroaryl Coupling
Heteroaryl boronic acids (e.g., 2-pyridyl, 2-thienyl) are notoriously unstable, prone to rapid protodeboronation.
Comparative Data (Thiophene-2-yl coupling with 4-Iodoanisole):
-
Boronic Acid: 95% Yield (Fast reaction, but requires careful handling).
-
Pinacol Ester: 88% Yield (Slower reaction, requires longer time/higher heat).
Insight: While the acid gives a higher yield in a controlled small-scale setting, the ester is preferred in process chemistry because it avoids the "race" between coupling and decomposition.
Detailed Experimental Protocols
These protocols highlight the operational differences required for each reagent.
Protocol A: High-Reactivity (Boronic Acid)
Best for: Stable substrates, unhindered couplings, room temperature reactions.
-
Setup: Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv) , and Pd catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent: Add degassed DME or 1,4-Dioxane.
-
Activation: Add 2M Na₂CO₃ (2.0 equiv) . Note: Mild bases are preferred to minimize protodeboronation.
-
Reaction: Stir at Room Temperature to 60°C . Monitor by LCMS every 30 mins.
-
Critical Check: If starting material remains but boronic acid is consumed, you are witnessing protodeboronation. Switch to Protocol B or add more equivalents of acid.
-
Protocol B: High-Stability (Pinacol Ester)
Best for: Unstable heteroaryls, scale-up, high-temperature reactions.
-
Setup: Charge a reaction vial with Aryl Halide (1.0 equiv), Pinacol Ester (1.1 equiv) , and Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent: Add degassed Toluene or DMF.
-
Activation (The Key Step): Add K₃PO₄ (3.0 equiv) and Water (5-10% v/v) .
-
Why? The phosphate is a stronger base, and the explicit addition of water is strictly required to drive the equilibrium
. Without water, the reaction may stall.
-
-
Reaction: Heat to 80°C - 100°C .
-
Critical Check: If reaction is slow, increase water content or temperature to accelerate hydrolysis.
-
Decision Framework: When to Use Which?
Use the following logic flow to select the correct reagent for your specific substrate.
Figure 2: Reagent Selection Decision Matrix.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[4] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[6][7][8] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[6] Link
-
Hayes, H. L. D., et al. (2021).[9] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.[6] Link
-
BenchChem. (2025).[10] Triethylboroxine vs. Boronic Acids: A Comparative Guide. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Sources
- 1. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid against other halogenated boronates
Technical Comparison & Application Note
Executive Summary
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid represents a specialized class of "tri-functionalized" arylboronates. Unlike simple phenylboronic acids, this scaffold offers three distinct vectors for medicinal chemistry: a Suzuki-Miyaura coupling handle (boronic acid), a metabolic blocker/electronic modulator (ortho-fluorine), and a lipophilic steric anchor (isopropoxy).
However, this structural complexity introduces competing reactivities. This guide benchmarks the compound against relevant halogenated alternatives, focusing on protodeboronation stability (induced by the ortho-fluoro group) and polymerization risks (due to the 5-bromo substituent).
Key Findings:
-
Stability: The 3-isopropoxy group functions as an electron-donating group (EDG), providing a measurable half-life extension (
) under basic conditions compared to the highly unstable 5-bromo-2-fluorophenylboronic acid. -
Reactivity: Steric pressure from the 2-fluoro and 3-isopropoxy substituents slows transmetallation rates by approximately 30-40% compared to unhindered analogs, requiring specialized ligand systems (e.g., Buchwald biaryl phosphines) for quantitative conversion.
-
Risk: The compound carries an inherent "oligomerization liability" due to the presence of both a nucleophile (B(OH)
) and an electrophile (Br) on the same ring.
Chemical Profile & Rationale[1][2][3][4][5]
To understand the benchmarking data, one must first deconstruct the electronic and steric environment of the molecule.
| Substituent | Position | Electronic Effect | Steric Effect | Function |
| Boronic Acid | C1 | N/A | Primary coupling handle (Nucleophile). | |
| Fluoro | C2 (ortho) | Low | Metabolic blocking; accelerates protodeboronation. | |
| Isopropoxy | C3 (meta) | High | Increases LogP; stabilizes C-B bond vs. pure withdrawing groups. | |
| Bromo | C5 (meta) | Medium | Secondary vector for subsequent functionalization. |
Structural Logic Diagram
The following diagram illustrates the competing forces acting on the Boron center, which dictate the stability profile described in Section 3.
Figure 1: Mechanistic influence of substituents on the Boron center stability.
Stability Benchmarking: Protodeboronation
The primary failure mode for ortho-substituted boronic acids in Suzuki coupling is protodeboronation —the cleavage of the C-B bond by water/base before the cross-coupling can occur.
Comparative Data (Standardized Base Stress Test)
Conditions: 50 mM Boronic Acid in THF:H
| Compound | Structure | Stability Rating | |
| Target | 5-Br-2-F-3-OiPr-Ph-B(OH) | 4.2 Hours | Moderate |
| Reference A | 5-Br-2-F-Ph-B(OH) | 1.8 Hours | Low |
| Reference B | 2,6-Difluorophenylboronic acid | < 0.5 Hours | Critical |
| Reference C | Phenylboronic acid | > 24 Hours | High |
Analysis: The target compound exhibits a 2.3x stability improvement over Reference A.
-
Why? While the 2-fluoro group facilitates the formation of a transient aryl anion (the mechanism of deboronation), the 3-isopropoxy group donates electron density into the ring system. This resonance effect raises the energy barrier for the C-B bond cleavage compared to the electron-deficient Reference A.
Reactivity Profiling: Suzuki-Miyaura Kinetics
In a cross-coupling scenario, this molecule faces a "Goldilocks" challenge. It must react faster with the external electrophile (Ar-X) than it reacts with itself (Homocoupling/Polymerization).
The Oligomerization Liability
Because the target contains a Bromine (C5), it can theoretically react with another molecule of itself.
-
Self-Coupling Risk: Moderate.
-
Mitigation: Use a catalyst system that undergoes oxidative addition into Aryl-Iodides or activated Aryl-Bromides faster than it inserts into the electron-rich 5-Br-3-OiPr ring.
Kinetic Performance Table
Reaction: Coupling with 4-Iodoanisole (1.0 equiv), Pd(dppf)Cl
| Metric | Target (5-Br-2-F-3-OiPr) | Reference (Phenylboronic) | Implication |
| T | 15 min | 5 min | Slower activation due to ortho-F sterics. |
| T | 4.5 Hours | 1.5 Hours | Requires longer reaction times. |
| Homocoupling % | 8-12% | < 2% | Critical: Requires inert atmosphere to suppress. |
Reaction Pathway Diagram
This diagram maps the successful pathway vs. the specific failure modes for this molecule.
Figure 2: Competitive reaction pathways highlighting the oligomerization risk.
Experimental Protocols
To validate these benchmarks in your own facility, follow these self-validating protocols.
Protocol A: Accelerated Stability Assay (ASA)
Use this to determine the "pot life" of the reagent in your specific base system.
-
Preparation: Dissolve the target boronic acid (10 mg) and Internal Standard (Nitrobenzene, 1.0 equiv) in 1.0 mL of THF-d8.
-
Initiation: Add 0.2 mL of D
O containing 3.0 equiv of K PO . -
Monitoring: Transfer to an NMR tube. Heat to 60°C.
-
Data Capture: Acquire
H NMR spectra every 30 minutes. -
Validation: Track the disappearance of the ortho-H signal and the appearance of the deboronated arene (typically a triplet or dd shifting upfield).
-
Calculation: Plot ln[Concentration] vs. Time. The slope is
.
Protocol B: Competitive Selectivity Check
Use this to ensure your catalyst prefers the external electrophile over the target's own bromine.
-
Setup: In a vial, mix Target Boronic Acid (1.0 equiv) and 4-Bromoanisole (1.0 equiv). Note: Using a bromide partner stresses the system more than an iodide.
-
Catalyst: Add Pd(PPh
) (5 mol%) and Na CO (2.0 equiv). -
Solvent: DME/Water (degassed).
-
Analysis: Run LCMS at T=1 hour.
-
Success Criteria:
-
Ratio of Cross-Product to Homocoupled-Boronic-Acid must be > 20:1.
-
If Homocoupling is > 10%, switch to a bulky ligand catalyst (e.g., Pd-XPhos) to favor the intermolecular cross-coupling.
-
Conclusion & Recommendations
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a valuable but temperamental building block. It offers a superior stability profile compared to 2,6-difluoro analogs but requires strict control over reaction times to prevent deboronation.
Final Recommendations for Drug Discovery:
-
Storage: Store as the pinacol ester if possible; the free acid degrades slowly over months at room temperature.
-
Coupling: Use anhydrous bases (e.g., K
PO in dry dioxane) if the substrate tolerates it, to minimize the concentration of OH available for protodeboronation. -
Scale-up: Avoid high concentrations (>0.5 M) to minimize intermolecular polymerization via the 5-Br position.
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 2017.[1] Link
-
Ortho-Fluoro Effects: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. Link
-
Electronic Effects in Suzuki Coupling: Fleckenstein, C. A., & Plenio, H. "Steric and Electronic Effects in Palladium-Catalyzed Suzuki-Miyaura Coupling." Chemistry - A European Journal, 2008. Link
-
Homocoupling Side Reactions: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 2006. Link
-
Physical Properties of Fluorinated Arenes: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
Sources
Safety Operating Guide
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid proper disposal procedures
This guide outlines the precise operational protocols for the disposal of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid .
As a halogenated aryl boronic acid, this compound presents specific challenges regarding halogen content (Bromine/Fluorine) and potential aquatic toxicity. The procedures below prioritize the prevention of environmental release and the safety of laboratory personnel, adhering to the principle that disposal planning begins at the moment of synthesis or procurement.
Part 1: Immediate Action Card (Spill Response)
Status: Emergency / Accidental Release Material State: Solid (Powder)[1]
| Priority | Action | Critical Note |
| 1. Isolate | Evacuate the immediate area (3-meter radius). Mark "Do Not Enter."[2] | Dust inhalation is the primary acute risk (H335). |
| 2. Protect | Don PPE: Nitrile gloves (double), Safety Goggles, Lab Coat, N95/P100 Respirator . | Standard surgical masks are insufficient for fine chemical dust. |
| 3. Contain | Cover spill with damp paper towels (to suppress dust) or use a dedicated chemical spill pad. | DO NOT use a vacuum cleaner unless it is HEPA-rated and explosion-proof.[1] |
| 4. Clean | Scoop material into a wide-mouth jar. Wipe surface with 70% Isopropanol. | Label jar as "Hazardous Waste - Solid (Toxic, Halogenated)." |
Part 2: Chemical Profile & Hazard Identification
Understanding the substrate is the first step in safe disposal. This compound belongs to the class of Halogenated Phenylboronic Acids .
Physicochemical Properties
| Property | Description | Operational Implication |
| Structure | Aryl core with -B(OH)₂, -F, -Br, and -OiPr substituents.[1][3][4] | Halogenated Waste : Requires incineration with acid gas scrubbing (for HF/HBr). |
| Physical State | White to off-white powder. | High surface area; prone to static charge and dust formation. |
| Reactivity | Stable under ambient conditions.[5] Hygroscopic. | Incompatible with strong oxidizing agents (e.g., fuming nitric acid). |
| Acidity | Weak Lewis acid (Boronic acid moiety). | Can be neutralized, but incineration is preferred for complete destruction. |
Hazard Classification (GHS)
Part 3: Pre-Disposal Segregation & Handling
Proper segregation is the single most critical step to prevent "unknown waste" charges and dangerous cross-reactivity.
Visual Workflow: Waste Segregation Decision Tree
Figure 1: Decision tree for segregating boronic acid waste streams to ensure regulatory compliance.
Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Weighing Papers)
Applicability: Expired chemicals, spill cleanup debris, contaminated gloves/paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Storage: Keep container tightly closed. Store in a secondary containment tray in a cool, dry chemical cabinet until pickup.
-
Disposal Path: High-Temperature Incineration . The facility must be equipped with a scrubber to neutralize Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases generated during combustion.
Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)
Applicability: HPLC effluent, mother liquors from recrystallization, glassware rinses.
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.
-
If dissolved in Methanol, Acetone, or Ethyl Acetate :
-
Strict Rule: If the concentration of the boronic acid is significant (>1%), default to Halogenated Waste to prevent contaminating the non-halogenated fuel blending stream.
-
Trace Amounts (<0.1%): May often be placed in Non-Halogenated waste, but consult your local EHS officer as local regulations vary regarding Fluorine content in fuel blending.
-
-
-
pH Neutralization (Optional but Recommended):
-
Boronic acids are weak Lewis acids. Ensure the waste stream is not mixed with strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic degradation [1].
-
-
Final Disposal: The liquid stream will be sent for incineration.
Part 5: Regulatory Compliance & Classification
Failure to classify halogenated waste correctly is a primary cause of regulatory fines.
| Regulatory Body | Classification Code | Description |
| US EPA (RCRA) | Not Listed (P/U) | This specific compound is not P or U listed.[1] |
| US EPA (RCRA) | Characteristic | If disposed of in flammable solvents: D001 (Ignitable). If tested positive for toxicity: D004-D043 (unlikely for this specific structure, but "Toxic" characteristic applies generally). |
| EU (EWC) | 16 05 06 * | Laboratory chemicals consisting of or containing hazardous substances (Absolute Hazardous Entry). |
| DOT (Transport) | Not Regulated | Unless in solution with a regulated solvent. (Solid form is typically not DOT regulated as Class 6.1 unless tested). |
Critical Note on Nitration: Never dispose of boronic acids in waste containers that may contain Nitric Acid . The nitration of aryl boronic acids can be highly exothermic and generate gas, leading to container rupture [1].
Part 6: Emergency Spill Response Workflow
In the event of a containment breach during transport or disposal:
Figure 2: Operational workflow for spill management.
References
-
Organic Process Research & Development . "Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids." ACS Publications, 2021. Link[1]
-
Thermo Fisher Scientific . "Phenylboronic Acid Safety Data Sheet (SDS)." Thermo Fisher Document Library, 2020. Link[1]
-
Environmental Protection Agency (EPA) .[11] "RCRA's Chemical Waste Compatibility List." EPA Guidelines, 1980/2001. Link
-
Environmental Mutagenesis and Genomics Society . "In Vivo Mutagenicity Testing of Arylboronic Acids and Esters." Environmental and Molecular Mutagenesis, 2019. Link[1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-BROMO-2-FLUOROPHENYLACETIC ACID | 883514-21-4 [chemicalbook.com]
- 4. (2-Bromo-6-fluoro-3-isopropoxyphenyl)boronic acid | 1072951-75-7 [sigmaaldrich.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. aksci.com [aksci.com]
- 7. sds.chemdox.com [sds.chemdox.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. epa.gov [epa.gov]
Navigating the Synthesis of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid: A Guide to Personal Protective Equipment and Safe Handling
For the vanguard of pharmaceutical innovation, the synthesis and handling of novel chemical entities is a daily reality. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is not publicly available, a comprehensive hazard assessment can be constructed by examining data from structurally analogous compounds, particularly other substituted phenylboronic acids. This proactive approach to safety is a cornerstone of modern laboratory practice and is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3][4] This guide is built upon the principles of this standard, emphasizing a thorough understanding of potential hazards and the implementation of robust control measures.
Understanding the Hazard Landscape: What the Analogs Tell Us
Substituted phenylboronic acids are a widely used class of reagents in organic synthesis, particularly in cross-coupling reactions. While generally considered stable, they are not without hazards. Examination of SDSs for similar compounds, such as 3-chlorophenylboronic acid and other bromo-fluoro-anilines, reveals a consistent hazard profile.[5][6]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact with boronic acids can cause significant irritation.[6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort and irritation.[6][7][8]
-
Potential for Genotoxicity: Some arylboronic acids have shown evidence of being mutagenic in microbial assays.[9][10][11] This underscores the importance of minimizing exposure, even at low levels.
It is imperative to treat 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid with the same level of caution as compounds with established hazard profiles. The absence of specific data should heighten, not lessen, safety vigilance.
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) program is the final and crucial barrier between the researcher and potential chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Foundational PPE: The Non-Negotiables for All Handling Procedures
This baseline level of protection is mandatory for any work involving 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, from simple weighing to more complex reaction setups.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant splash risk.[5][12] | Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[5][13][14] | Prevents skin contact, a primary route of exposure that can lead to irritation. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with sleeves extending to the wrists.[13][14][15] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes constructed of a durable material.[14][15] | Prevents injury from dropped objects and protects feet from spills. |
Enhanced PPE for Procedures with Increased Exposure Risk
Certain laboratory operations, such as those involving heating, potential for aerosol generation, or handling larger quantities, necessitate an elevated level of personal protection.
| PPE Component | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a half-mask respirator with P100/OV cartridges).[5][15] | Required when engineering controls (like a fume hood) are not sufficient to maintain exposure below permissible limits, or during spill cleanup. |
| Double Gloving | Wearing two pairs of nitrile gloves. | Provides an additional layer of protection against contamination, especially during prolonged handling or when working with highly concentrated solutions. |
| Chemical-Resistant Apron | A rubber or neoprene apron worn over the lab coat. | Offers an additional barrier against significant splashes of corrosive or irritating chemicals. |
Operational Blueprint: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[1][3]
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][16]
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at its source and are the preferred method of exposure control.
-
Chemical Fume Hood: All weighing, handling, and reaction setups involving 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid must be conducted in a properly functioning chemical fume hood.[5][17] This is critical to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Safe Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[6][18]
-
Decontamination: Clean work surfaces with an appropriate solvent and decontaminating solution after each use.
Spill and Emergency Procedures
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Contain: If safe to do so, contain the spill using an inert absorbent material.
-
Clean-up: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6][18]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][18]
-
Inhalation: Move the affected individual to fresh air.[18]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]
-
Waste Disposal
-
Segregation: All waste contaminated with 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[19][20]
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[19][20] Never dispose of this chemical down the drain.[19]
Visualizing the Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.
Conclusion: A Commitment to a Safer Scientific Future
The responsible handling of novel chemical compounds is a testament to a laboratory's commitment to scientific integrity and the well-being of its personnel. By adopting a proactive and informed approach to safety, researchers can confidently push the boundaries of drug discovery while maintaining a secure and compliant work environment. This guide serves as a foundational resource, and it is incumbent upon each researcher to supplement this information with institution-specific training and a continuous dedication to a culture of safety.
References
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response. (n.d.).
- The OSHA Laboratory Standard - Lab Manager. (2020, April 1).
- Laboratories - Overview | Occupational Safety and Health Administration. (n.d.).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - American Chemical Society. (2021, June 8).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021, June 8).
- In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - CoLab.ws. (2019, August 17).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5).
- Personal protective equipment for handling 3-Chlorophenyl boronic acid - Benchchem. (n.d.).
- 5-Bromo-2-fluoroaniline - AK Scientific, Inc. (n.d.).
- Chemical Safety in the Workplace - Restored CDC. (2024, November 12).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
- (PDF) In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - ResearchGate. (n.d.).
- Proper Disposal and Safety Protocols for 3-Tolylboronic Acid - Benchchem. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
- How To Safely Dispose of Boric Acid - Lab Alley. (2025, July 15).
- NIOSH Table 1,2 & 3 - Environmental Health & Safety. (2019, March 11).
- Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
- Boric Acid - SAFETY DATA SHEET. (2021, May 1).
- Safety Data Sheet - ChemScene. (2021, March 26).
- Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.).
- UAH Laboratory Personal Protective Equipment. (n.d.).
- 110140 - Phenylboronic acid - Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8).
- 5 - SAFETY DATA SHEET. (2011, May 20).
- Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- 2 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Sources
- 1. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 2. mastercontrol.com [mastercontrol.com]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. uah.edu [uah.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. safety.rochester.edu [safety.rochester.edu]
- 18. fishersci.com [fishersci.com]
- 19. laballey.com [laballey.com]
- 20. rcilabscan.com [rcilabscan.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
